Abl127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of Abl127: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abl127 is a potent and highly selective small molecule inhibitor that targets Protein Phosphatase Methylesterase-1 (PME-1).[1][2] PME-1 is a serine hydrolase responsible for the demethylation of the catalytic subunit of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][3][4] By inhibiting PME-1, this compound effectively increases the methylation of PP2A, thereby modulating its activity and impacting downstream signaling pathways.[1][2] This technical guide provides an in-depth overview of the cellular target of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for target validation, and the key signaling pathways involved.
The Primary Cellular Target: Protein Phosphatase Methylesterase-1 (PME-1)
The primary cellular target of this compound has been unequivocally identified as Protein Phosphatase Methylesterase-1 (PME-1).[1][2] this compound, also designated as NIH Probe ML174, is a member of the aza-β-lactam (ABL) class of inhibitors that covalently modifies the active site serine of PME-1, leading to its irreversible inactivation.[1] This high selectivity for PME-1 has been demonstrated across various cell lines and even in in vivo mouse models.[1][2]
Mechanism of Action
This compound functions as a covalent inhibitor of PME-1. The proposed mechanism involves the nucleophilic attack by the active site serine (S156) of PME-1 on the electrophilic β-lactam ring of this compound.[1] This reaction results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the catalytic activity of PME-1.[1] The consequence of PME-1 inhibition is the accumulation of the methylated form of the catalytic subunit of Protein Phosphatase 2A (PP2Ac), as PME-1 is the primary enzyme responsible for its demethylation.[1][3]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (In-cell) | MDA-MB-231 | 11.1 nM | [1][2] |
| IC50 (In-cell) | HEK 293T | 6.4 nM | [2] |
| Inhibition Mode | Purified PME-1 | Covalent | [1] |
Experimental Protocols
The identification and validation of PME-1 as the cellular target of this compound were accomplished through a series of robust experimental methodologies.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify the cellular targets of this compound by assessing its ability to compete with a broad-spectrum serine hydrolase probe.
Methodology:
-
Cell Lysate Preparation: Soluble proteomes from cell lines (e.g., MDA-MB-231, HEK 293T) are prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: The cell lysates are incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for target engagement.
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the lysates.[5] This probe covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The proteomes are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The intensity of the fluorescent band corresponding to PME-1 is quantified. A decrease in fluorescence intensity in the presence of this compound indicates that the inhibitor has bound to and blocked the active site of PME-1, preventing its labeling by the FP-Rh probe. The IC50 value is determined by plotting the percentage of PME-1 activity remaining against the concentration of this compound.
ABPP with Mass Spectrometry (ABPP-MudPIT)
Objective: To achieve a proteome-wide assessment of the selectivity of this compound.
Methodology:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Two populations of cells (e.g., MDA-MB-231) are cultured in media containing either "light" (standard) or "heavy" (isotope-labeled) essential amino acids.
-
Treatment: The "light" cells are treated with a vehicle (DMSO), while the "heavy" cells are treated with this compound (e.g., 100 nM for 1 hour).[1]
-
Proteome Combination and Probe Labeling: The proteomes from the "light" and "heavy" cell populations are harvested, combined in a 1:1 ratio, and then labeled with an activity-based probe containing a biotin (B1667282) tag (e.g., FP-biotin).
-
Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin affinity chromatography. The enriched proteins are then digested into peptides.
-
LC-MS/MS Analysis (MudPIT): The peptide mixture is analyzed by multidimensional protein identification technology (MudPIT), which combines liquid chromatography with tandem mass spectrometry.
-
Data Analysis: The relative abundance of "light" and "heavy" peptides is quantified. A high ratio of "light" to "heavy" peptides for a particular protein indicates that this compound has inhibited its activity in the "heavy" sample. This analysis confirmed the high selectivity of this compound for PME-1, with no significant inhibition of other serine hydrolases detected.[2]
NanoBiT Protein-Protein Interaction Assay
Objective: To investigate the effect of this compound on the interaction between PME-1 and the catalytic subunit of PP2A (PP2Ac).
Methodology:
-
Cell Line Engineering: A cell line (e.g., A549) is engineered to stably express PME-1 fused to the Large BiT (LgBiT) subunit of the NanoLuc luciferase and PP2Ac fused to the Small BiT (SmBiT) subunit.[3]
-
Treatment: The engineered cells are treated with varying concentrations of this compound.
-
Luminescence Measurement: When PME-1 and PP2Ac interact, the LgBiT and SmBiT subunits come into close proximity, reconstituting an active NanoLuc luciferase enzyme. The luminescent signal produced upon the addition of the substrate is measured.
-
Data Analysis: A decrease in luminescence intensity in the presence of this compound indicates that the compound disrupts the interaction between PME-1 and PP2Ac.[3] This assay demonstrated that this compound directly hinders the association of PME-1 with its substrate, PP2Ac.[3]
Signaling Pathways and Experimental Workflows
The PME-1/PP2A Signaling Pathway
The inhibition of PME-1 by this compound has a direct impact on the methylation status and activity of PP2A, a key regulator of numerous cellular processes.
Caption: The PME-1/PP2A signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Target Identification using Competitive ABPP
The following diagram illustrates the workflow for identifying the cellular target of this compound using competitive activity-based protein profiling.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Conclusion
This compound is a highly selective and potent covalent inhibitor of PME-1.[1][2] Its mechanism of action, centered on the irreversible inactivation of PME-1, leads to a significant increase in the methylation of PP2A, thereby modulating its function.[1] The robust experimental evidence, including data from competitive ABPP, proteome-wide chemoproteomics, and protein-protein interaction assays, firmly establishes PME-1 as the primary cellular target of this compound. This makes this compound a valuable chemical probe for studying the biological roles of PME-1 and the significance of PP2A methylation in health and disease. Further investigation into the therapeutic potential of PME-1 inhibition is warranted, particularly in diseases where PP2A function is dysregulated, such as in certain cancers.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A inhibitor SET promotes mTORC1 and Bmi1 signaling through Akt activation and maintains the colony-formation ability of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Abl127 as a Covalent Inhibitor of Serine Hydrolases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Abl127, a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), a key serine hydrolase involved in cellular signaling. This document details the mechanism of action, selectivity, and cellular effects of this compound, and provides comprehensive experimental protocols for its characterization.
Introduction to this compound
This compound is an aza-β-lactam-based small molecule that acts as a covalent inhibitor of PME-1. Its mechanism involves the acylation of the active site serine nucleophile of PME-1, leading to its irreversible inactivation.[1] This targeted inhibition of PME-1 has significant downstream effects on cellular signaling pathways, primarily through the modulation of Protein Phosphatase 2A (PP2A) activity, which in turn influences the MAP kinase signaling cascade. This compound's high potency and selectivity make it a valuable tool for studying the biological functions of PME-1 and a potential starting point for the development of therapeutics targeting PME-1-driven pathologies.
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits nanomolar potency against its primary target, PME-1, and remarkable selectivity across the broader serine hydrolase family.
| Target Enzyme | Cell Line | IC50 (nM) | Reference |
| PME-1 | MDA-MB-231 | 11.1 | [2] |
| PME-1 | HEK293T | 6.4 | [2] |
Selectivity Profile:
Competitive activity-based protein profiling (ABPP) has demonstrated that this compound is highly selective for PME-1. In studies using MDA-MB-231 and HEK293T cell lysates, this compound showed no significant inhibition of over 50 other serine hydrolases at concentrations up to 10 µM.[2][3] This high degree of selectivity underscores its utility as a specific probe for PME-1 function. While the complete list of all tested serine hydrolases is not exhaustively detailed in the available literature, the consistent reporting of its high selectivity across multiple studies confirms its specificity for PME-1.
Kinetic Parameters of Covalent Inhibition:
As a covalent inhibitor, the potency of this compound is most accurately described by the inhibition constant (Ki) and the rate of inactivation (kinact). While specific Ki and kinact values for this compound are not prominently reported in the reviewed literature, its mechanism of action is consistent with a two-step process: initial reversible binding to the enzyme followed by an irreversible covalent modification. The ratio of kinact/Ki provides a measure of the overall efficiency of the covalent inhibition.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of PME-1, which leads to alterations in the methylation state and activity of PP2A. This, in turn, impacts the MAP kinase signaling pathway.
PME-1 and PP2A Regulation
PME-1 is a key enzyme that demethylates the catalytic subunit of PP2A at leucine (B10760876) 309. This demethylation is a critical regulatory mechanism that influences the assembly of PP2A holoenzymes and their substrate specificity. By covalently inhibiting PME-1, this compound prevents the demethylation of PP2A, leading to an increase in its methylated, and in many contexts, more active state.
Downstream Effects on the MAP Kinase Pathway
The increased activity of PP2A resulting from PME-1 inhibition has significant consequences for the MAP kinase signaling pathway. PP2A is known to dephosphorylate and inactivate key components of this pathway, including MEK and ERK. By enhancing PP2A activity, this compound leads to a reduction in the phosphorylation of MEK and ERK, thereby attenuating downstream signaling.[4] This ultimately affects the activity of transcription factors such as c-Jun, which are regulated by the MAP kinase cascade.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of this compound against serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound
-
Fluorophosphonate (FP) probe (e.g., FP-Rhodamine)
-
Protease inhibitor cocktail
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest cells or tissues and lyse in a suitable buffer (e.g., Tris-HCl) containing a protease inhibitor cocktail. Centrifuge to pellet insoluble debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-probe to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization and Analysis: Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner. The inhibition of a specific hydrolase by this compound will result in a decrease in the fluorescence intensity of the corresponding band. Quantify the band intensities to determine IC50 values.
Cell Proliferation and Migration Assays
These assays are used to evaluate the phenotypic effects of this compound on cancer cell lines such as Ishikawa and ECC-1.
4.2.1. Cell Proliferation Assay (MTT Assay)
Materials:
-
Ishikawa or ECC-1 cells
-
Complete growth medium
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ishikawa or ECC-1 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to solubilize the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
4.2.2. Cell Migration Assay (Boyden Chamber Assay)
Materials:
-
Ishikawa or ECC-1 cells
-
Serum-free medium
-
Complete growth medium (as chemoattractant)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Crystal violet stain
Procedure:
-
Chamber Setup: Place Boyden chamber inserts into the wells of a 24-well plate. Add complete growth medium to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Treatment: Add this compound (or vehicle control) to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell migration.
-
Staining: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of migrated cells under a microscope.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Ishikawa or ECC-1 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (or vehicle) according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a powerful and selective covalent inhibitor of PME-1. Its well-defined mechanism of action, high potency, and selectivity make it an invaluable research tool for dissecting the roles of PME-1 and PP2A in cellular signaling. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting the PME-1/PP2A axis in diseases such as cancer.
References
- 1. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Effects of PME-1 Inhibition by Abl127: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological consequences of inhibiting protein phosphatase methylesterase-1 (PME-1) with the selective inhibitor, Abl127. PME-1 is a key regulator of the tumor suppressor protein phosphatase 2A (PP2A), and its inhibition presents a promising therapeutic strategy in oncology and potentially other diseases. This document details the mechanism of action of this compound, its effects on cellular signaling pathways, and provides comprehensive experimental protocols for studying these effects.
Core Concepts: PME-1 and its Role in Cellular Signaling
Protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that acts as a critical tumor suppressor by negatively regulating key oncogenic signaling pathways, including the ERK and Akt pathways. The activity of PP2A is, in turn, regulated by post-translational modifications, most notably the reversible methylation of its catalytic subunit. PME-1 is the enzyme responsible for demethylating and thereby inactivating PP2A.[1][2] By removing the methyl group from the C-terminal leucine (B10760876) of the PP2A catalytic subunit, PME-1 promotes the disassembly of certain PP2A holoenzyme complexes, leading to the activation of downstream pro-survival and proliferative signaling cascades.[3][4] High levels of PME-1 have been observed in several cancers, including glioblastoma, and are associated with malignant progression.[5][6]
This compound: A Selective and Potent PME-1 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of PME-1.[7] It belongs to the aza-β-lactam (ABL) class of compounds and acts as a covalent inhibitor, irreversibly acylating the active site serine of PME-1.[6][7] This selective inactivation of PME-1 leads to an increase in the methylated, active form of PP2A, thereby restoring its tumor-suppressive function.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in situ activity of this compound.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (in vitro) | Purified PME-1 | ~10 nM | [2][6] |
| IC₅₀ (in situ) | MDA-MB-231 cells | 11.1 nM | [6] |
Table 1: Potency of this compound against PME-1. The half-maximal inhibitory concentration (IC₅₀) of this compound highlights its potent inhibition of PME-1 both in a purified system and within a cellular context.
| Cell Line | Treatment | Reduction in Demethylated PP2A | Reference |
| MDA-MB-231 | 500 nM this compound, 1 hour | ~35% | [6] |
| HEK 293T | 500 nM this compound, 1 hour | ~85% | [2][6] |
| Mouse Brain | 50 mg/kg this compound, i.p., 2 hours | ~35% | [6] |
Table 2: Effect of this compound on PP2A Methylation Status. Treatment with this compound leads to a significant decrease in the levels of demethylated PP2A, indicating a successful inhibition of PME-1 activity and a shift towards the active, methylated form of PP2A.
Signaling Pathways and Experimental Workflows
The inhibition of PME-1 by this compound has significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: PME-1/PP2A Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing PME-1 Inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PME-1 inhibition by this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of this compound for PME-1 within a complex proteome.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Fluorophosphonate (FP)-rhodamine probe
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1 hour at 37°C.
-
Proteome Harvesting: Wash cells with cold PBS and lyse in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Competitive Labeling: Incubate a standardized amount of proteome (e.g., 50 µg) with the FP-rhodamine probe (e.g., 1 µM final concentration) for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization and Analysis: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to PME-1 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. Quantify the band intensity to determine the IC₅₀ value.[6][8]
Immunoblotting for PP2A Methylation Status
This protocol is used to determine the effect of this compound on the methylation state of the PP2A catalytic subunit.
Materials:
-
Treated and untreated cell lysates (prepared as in the ABPP protocol)
-
Primary antibodies:
-
Anti-demethylated PP2A-C antibody
-
Anti-methylated PP2A-C antibody
-
Anti-total PP2A-C antibody (for loading control)
-
Anti-GAPDH or β-actin antibody (for loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-demethylated PP2A-C) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total PP2A-C and a loading control to ensure equal protein loading.[3][4]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for the cytotoxic effect.[9][10][11]
Conclusion
The selective inhibition of PME-1 by this compound presents a compelling strategy for reactivating the tumor-suppressive functions of PP2A. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PME-1 inhibition. The detailed methodologies will enable robust and reproducible studies to elucidate the intricate biological effects of this promising therapeutic approach. Further research into the in vivo efficacy and safety of this compound and other PME-1 inhibitors is warranted to translate these preclinical findings into clinical applications.
References
- 1. news-medical.net [news-medical.net]
- 2. Probe Development Efforts to Identify Novel Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Carboxy Methylation and Tyrosine Phosphorylation of Protein Phosphatase PP2A Are Associated with Epididymal Sperm Maturation and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Abl127 in the Regulation of Protein Phosphatase 2A Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of Abl127, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), and its critical role in modulating the methylation state of Protein Phosphatase 2A (PP2A). The reversible methylation of the catalytic subunit of PP2A (PP2Ac) at Leucine (B10760876) 309 is a key post-translational modification that governs the assembly and substrate specificity of PP2A holoenzymes. Understanding the mechanism of this compound offers a powerful tool to investigate the physiological consequences of PP2A methylation and explore its therapeutic potential.
The PP2A Methylation Cycle: A Key Regulatory Hub
Protein Phosphatase 2A is a major serine/threonine phosphatase that regulates a vast array of cellular processes, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders[1]. The activity and specificity of PP2A are tightly controlled by the dynamic assembly of a heterotrimeric holoenzyme, consisting of a catalytic subunit (C), a scaffolding subunit (A), and one of a diverse family of regulatory B subunits[1].
The reversible methylation of the C-terminal Leucine 309 of PP2Ac is a crucial regulatory mechanism. This process is governed by two key enzymes:
-
Leucine Carboxyl Methyltransferase-1 (LCMT-1): Catalyzes the methylation of PP2Ac, utilizing S-adenosylmethionine (SAM) as a methyl donor[2].
-
Protein Phosphatase Methylesterase-1 (PME-1): Specifically catalyzes the demethylation of PP2Ac[1].
The methylation status of PP2Ac significantly influences the binding of specific B-type regulatory subunits. Notably, the B55 (Bα) and B" (PR72) families of regulatory subunits show preferential binding to the methylated form of PP2Ac[1][3]. This selective association dictates the substrate specificity of the PP2A holoenzyme, thereby controlling distinct signaling pathways.
This compound: A Selective PME-1 Inhibitor
This compound is a small molecule inhibitor that selectively targets and inactivates PME-1[4]. By inhibiting PME-1, this compound effectively blocks the demethylation of PP2Ac, leading to an accumulation of the methylated form of the enzyme within the cell[4][5]. This makes this compound an invaluable chemical probe for studying the functional consequences of increased PP2A methylation.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting PME-1 and modulating PP2A methylation has been quantified in several studies.
| Parameter | Cell Line / System | Value | Reference |
| PME-1 Inhibition (IC50) | MDA-MB-231 cell lysate | 11.1 nM | [4] |
| PME-1 Inhibition (IC50) | MDA-MB-231 cell lysate (ABL112, an analog) | 13.8 nM | [5] |
| Reduction in Demethylated PP2A | MDA-MB-231 cells (500 nM this compound, 1h) | Significant reduction | [4] |
| Reduction in Demethylated PP2A | HEK 293T cells (500 nM this compound, 1h) | Significant reduction | [4] |
| Reduction in Demethylated PP2A | Mouse brain tissue (this compound treatment) | ~35% reduction | [5] |
| Increase in Methylated PP2A | PME-1 overexpressing HEK 293T cells (this compound treatment, 1h) | Significant increase | [4] |
Signaling Pathways and Logical Relationships
The regulation of PP2A methylation by this compound has significant downstream consequences on cellular signaling.
Caption: The PP2A methylation cycle and the inhibitory action of this compound.
By inhibiting PME-1, this compound shifts the equilibrium towards the methylated state of PP2Ac. This, in turn, promotes the assembly of specific PP2A holoenzymes containing B55 and PR72 regulatory subunits, thereby influencing downstream signaling pathways such as the MAP kinase and Akt pathways[1][6][7].
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on PP2A methylation.
Immunoblotting for Methylated and Demethylated PP2A
This protocol is used to determine the relative levels of methylated and demethylated PP2Ac in cell lysates.
Caption: Workflow for immunoblot analysis of PP2A methylation status.
Methodology:
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. To preserve the methylation state, it is crucial to include a PME-1 inhibitor like this compound (e.g., 1 µM) in the lysis buffer, especially for control samples where baseline methylation is measured, as demethylation can occur rapidly even at low temperatures[1].
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies that specifically recognize either the methylated C-terminus of PP2Ac or the demethylated C-terminus. A separate blot or a stripped and reprobed blot should be used for an antibody against total PP2Ac to normalize the data[8].
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry software. The ratio of methylated or demethylated PP2Ac to total PP2Ac is then calculated.
Co-Immunoprecipitation to Assess PP2A Holoenzyme Assembly
This protocol is used to determine how the methylation status of PP2Ac, modulated by this compound, affects its interaction with regulatory B subunits.
Methodology:
-
Cell Lysis: Cells are treated with DMSO (control) or this compound. Lysis is performed in a non-denaturing buffer to preserve protein-protein interactions. The inclusion of this compound in the lysis buffer for the treated sample is recommended[1].
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. Then, an antibody targeting a specific PP2A regulatory subunit (e.g., B55α) is added to the lysate and incubated to form antibody-antigen complexes. Protein A/G beads are then added to pull down these complexes.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Analysis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then analyzed by Western blotting using antibodies against PP2Ac and the immunoprecipitated B subunit. An increase in the amount of co-immunoprecipitated PP2Ac with a B subunit in this compound-treated cells indicates that methylation enhances their interaction[1].
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of this compound for PME-1 within a complex proteome.
Methodology:
-
Proteome Preparation: Soluble proteomes from cells (e.g., MDA-MB-231) are prepared[4].
-
Inhibitor Incubation: Aliquots of the proteome are incubated with varying concentrations of this compound for a set time (e.g., 1 hour) to allow for binding to its target[4].
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh, a fluorophosphonate probe tagged with rhodamine) is added to the samples. This probe covalently binds to the active site of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE and Fluorescence Scanning: The samples are separated by SDS-PAGE. The gel is then scanned for fluorescence. The intensity of the fluorescent band corresponding to PME-1 will decrease with increasing concentrations of this compound.
-
IC50 Determination: The fluorescence intensity is quantified, and the concentration of this compound that causes a 50% reduction in probe labeling of PME-1 (the IC50 value) is calculated[4].
Conclusion
This compound is a powerful and specific chemical tool for investigating the role of PP2A methylation in cellular physiology and disease. By selectively inhibiting PME-1, this compound allows for the controlled accumulation of methylated PP2Ac, enabling detailed studies of its impact on PP2A holoenzyme assembly and downstream signaling. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential of modulating PP2A methylation. Future studies utilizing this compound will undoubtedly continue to unravel the complex regulatory networks governed by this critical post-translational modification.
References
- 1. A stable association with PME‐1 may be dispensable for PP2A demethylation – implications for the detection of PP2A methylation and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival [frontiersin.org]
- 3. Methylation of the Protein Phosphatase 2A Catalytic Subunit Is Essential for Association of Bα Regulatory Subunit But Not SG2NA, Striatin, or Polyomavirus Middle Tumor Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Abl127
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abl127, also designated as NIH Probe ML174, has emerged as a potent and highly selective covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). PME-1 is a key regulator of the methylation state and activity of protein phosphatase 2A (PP2A), a critical tumor suppressor and a central node in cellular signaling. The discovery of this compound has provided a valuable chemical tool to probe the function of PME-1 and its role in various signaling pathways, including the MAP kinase cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for ease of reference and replication.
Discovery of this compound: A High-Throughput Screening Approach
The identification of this compound was the result of a large-scale screening effort of the National Institutes of Health (NIH) small-molecule library, which contains over 300,000 compounds.[1] The screening was made possible by the development of a fluorescence polarization-activity-based protein profiling (fluopol-ABPP) assay, which is a high-throughput method suitable for identifying inhibitors of enzymes like PME-1.[1]
The fluopol-ABPP assay leverages the ability of active enzymes to bind to a fluorescently labeled probe. In the presence of an inhibitor, the binding of the probe to the enzyme is blocked, leading to a change in the fluorescence polarization signal. This allows for the rapid screening of large compound libraries to identify potential inhibitors.[1]
The screening campaign identified a unique class of compounds known as aza-β-lactams (ABLs) as potent and covalent inhibitors of PME-1.[1] Notably, these ABL compounds were not from a commercial source but were an academic contribution to the public library.[1] Among these hits, this compound was selected for its high potency and selectivity.[2]
Synthesis of this compound
While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as an aza-β-lactam. The synthesis of related aza-β-lactam compounds typically involves multi-step chemical reactions.
Quantitative Data
This compound is a highly potent inhibitor of PME-1 with excellent selectivity. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 for PME-1 | MDA-MB-231 | 11.1 nM | [2] |
| IC50 for PME-1 | HEK 293T | 6.4 nM | [2] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.
Protocol:
-
Proteome Preparation: Soluble proteomes from cell lines (e.g., MDA-MB-231 or HEK 293T) are prepared by homogenization in an appropriate buffer, followed by centrifugation to remove insoluble material.
-
Inhibitor Incubation: The proteomes are incubated with varying concentrations of this compound (or a DMSO control) for a defined period (e.g., 1 hour) at room temperature.
-
Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the proteomes and incubated to label the active serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the band corresponding to PME-1 is quantified. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of the enzyme. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Culture and Treatment
Cell Lines: MDA-MB-231 and HEK 293T cells are commonly used for in vitro studies of this compound.
Protocol:
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are treated with the desired concentration of this compound (or DMSO as a vehicle control) for the specified duration.
Western Blot Analysis
Western blotting is used to determine the levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., PME-1, PP2A, p-ERK1/2, ERK1/2, c-Jun).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-immunoprecipitation
Co-immunoprecipitation is used to study protein-protein interactions.
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., PME-1). The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the potential interacting partner (e.g., PP2A).
Signaling Pathway Modulation by this compound
This compound exerts its biological effects by inhibiting PME-1, which in turn modulates the activity of PP2A and downstream signaling pathways, most notably the MAP kinase (MAPK) pathway.
PME-1 demethylates the catalytic subunit of PP2A, leading to its inactivation. By inhibiting PME-1, this compound prevents the demethylation of PP2A, thereby maintaining its active state.[2] Active PP2A can then dephosphorylate and inactivate components of the MAPK signaling cascade.
In the context of muscle cell differentiation, inhibition of PME-1 by this compound has been shown to disrupt the interaction between PME-1 and PP2A.[3] This leads to an increase in the levels of ERK1/2, c-Jun, and PP2A proteins, and a significant increase in AP-1 reporter activity.[3] In contrast, another PME-1 inhibitor, AMZ30, leads to a decrease in ERK1/2 and p38 phosphorylation.[3] This suggests that this compound may regulate the ERK1/2 and p38 branches of the MAPK pathway through a non-canonical mechanism.[3]
Conclusion
This compound is a landmark discovery in the field of protein phosphatase research. As a potent and selective inhibitor of PME-1, it has provided an invaluable tool for dissecting the complex roles of PME-1 and PP2A in cellular signaling. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of PME-1 inhibition and the development of next-generation inhibitors with improved pharmacological properties.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Abl127 on MAP Kinase Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the selective PME-1 inhibitor, Abl127 (also known as ML174), and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Drawing from key preclinical studies, this document provides a comprehensive overview of this compound's mechanism of action, its effects on downstream signaling cascades, quantitative data on its activity, and detailed experimental protocols.
Executive Summary
This compound is a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), an enzyme responsible for the demethylation and subsequent inactivation of Protein Phosphatase 2A (PP2A). By inhibiting PME-1, this compound effectively prevents the inactivation of PP2A, a critical serine/threonine phosphatase that acts as a tumor suppressor and a negative regulator of several signaling pathways, including the MAPK/ERK cascade.
The primary impact of this compound on MAPK signaling is the modulation of the ERK1/2 pathway. By sustaining the active, methylated state of PP2A, this compound enhances PP2A's ability to dephosphorylate and inactivate components of the ERK pathway. However, the downstream consequences of PME-1 inhibition can be context-dependent, with some studies reporting an increase in ERK1/2 protein levels and AP-1 activity in specific cellular environments. The effects of this compound on the JNK and p38 MAPK pathways appear to be less direct and less pronounced than its influence on the ERK pathway.
Mechanism of Action of this compound
This compound is an aza-β-lactam that acts as a covalent inhibitor of PME-1.[1] Its mechanism involves the covalent modification of the active site of PME-1, leading to its irreversible inactivation. This targeted inhibition of PME-1 has significant downstream consequences for cellular signaling.
The canonical pathway initiated by this compound is as follows:
-
This compound inhibits PME-1: this compound selectively and covalently binds to PME-1, preventing it from carrying out its methylesterase function.
-
PP2A methylation is preserved: PME-1 is the primary enzyme responsible for demethylating the catalytic subunit of PP2A (PP2Ac) at leucine (B10760876) 309. Inhibition of PME-1 leads to a decrease in demethylated PP2A and a corresponding increase in methylated PP2A.[2]
-
PP2A activity is enhanced: The methylated form of PP2Ac is generally considered the more active state. By preventing demethylation, this compound effectively maintains PP2A in its active conformation.
-
Downstream signaling is modulated: Active PP2A can then dephosphorylate a variety of substrate proteins, including key components of the MAPK signaling pathways, thereby altering their activity and downstream cellular responses.
Quantitative Data on this compound Activity
The potency of this compound as a PME-1 inhibitor has been quantified across different cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy.
| Cell Line | IC50 (nM) for PME-1 Inhibition | Reference |
| MDA-MB-231 | 11.1 | [2] |
| HEK293T | 6.4 | [2] |
| MDA-MB-231 (alternative measurement) | 4.2 | [3] |
Treatment of cells with this compound leads to a quantifiable change in the methylation status of PP2A.
| Cell Line | This compound Concentration (nM) | Treatment Time | Reduction in Demethylated PP2A | Reference |
| MDA-MB-231 | 100 | 1 hour | Not specified | [2] |
| HEK293T | 500 | 1 hour | Significant reduction | [2] |
Impact on MAP Kinase Signaling Pathways
The MAPK signaling network is comprised of three major cascades: the Extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 kinases. This compound's influence is most pronounced on the ERK pathway.
ERK Pathway
The primary mechanism by which this compound is thought to impact the ERK pathway is through the potentiation of PP2A activity. PP2A is a known negative regulator of the ERK pathway, capable of dephosphorylating and inactivating both MEK and ERK.
However, studies in differentiating muscle cells have shown that inhibition of PME-1 by this compound leads to a significant increase in ERK1/2 protein levels.[4] This suggests a more complex, context-dependent regulatory mechanism may be at play, potentially involving feedback loops or effects on protein stability.
JNK and p38 Pathways
The effect of this compound on the JNK and p38 MAPK pathways is less clear. One study focusing on PME-1 depletion showed no significant changes in the phosphorylation of JNK or p38, suggesting a degree of specificity for the ERK pathway in that context.[4] However, another study using a different PME-1 inhibitor, AMZ30, in differentiating muscle cells, observed a decrease in p38 phosphorylation.[4] This discrepancy indicates that the effects on these pathways may be cell-type specific or dependent on the specific inhibitor used. Further research is needed to fully elucidate the impact of this compound on JNK and p38 signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of this compound for PME-1 within a complex proteome.
Principle: A fluorescently tagged broad-spectrum probe that labels active serine hydrolases is competed away from its target by the inhibitor (this compound). The reduction in fluorescence of the PME-1 band on a gel corresponds to the inhibitory activity of this compound.
Brief Protocol:
-
Lysate Preparation: Prepare soluble proteomes from cell lines (e.g., MDA-MB-231 or HEK293T).
-
Inhibitor Incubation: Incubate the lysates with varying concentrations of this compound for a defined period (e.g., 30 minutes at room temperature).
-
Probe Labeling: Add a fluorescently tagged serine hydrolase probe (e.g., FP-Rhodamine) and incubate.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.
-
Analysis: Quantify the fluorescence intensity of the PME-1 band to determine the IC50 value.
Western Blotting for Phospho-Proteins and Total Protein Levels
Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins in the MAPK pathway.
Brief Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, PME-1, PP2A).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate the interaction between PME-1 and PP2A and how this is affected by this compound.
Brief Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control and lyse in a non-denaturing buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with an antibody against the "bait" protein (e.g., PME-1).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., PP2A) to determine if it was co-immunoprecipitated.
AP-1 Reporter Assay
This assay measures the transcriptional activity of Activator Protein-1 (AP-1), a downstream target of the MAPK signaling pathways.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with AP-1 binding sites. Increased MAPK signaling leads to AP-1 activation, which drives luciferase expression, resulting in a measurable light signal.
Brief Protocol:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate and transfect them with the AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Treatment: Treat the transfected cells with this compound, often in combination with a known MAPK pathway activator (e.g., a phorbol (B1677699) ester).
-
Lysis: Lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Logical Relationships and Experimental Rationale
The experimental strategies employed to study this compound's effects are based on a logical progression from target engagement to downstream functional consequences.
Conclusion
This compound is a valuable research tool for dissecting the role of PME-1 and PP2A in cellular signaling. Its primary and most well-characterized impact on the MAP kinase network is the modulation of the ERK pathway, mediated by its potent and selective inhibition of PME-1. While its effects on the JNK and p38 pathways are less definitive and may be context-dependent, the available data underscore the intricate and nuanced regulation of MAPK signaling by protein phosphatases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging PME-1 inhibition as a potential therapeutic strategy and for further exploring the complex interplay between PME-1, PP2A, and MAPK signaling.
References
The Selectivity Profile of Abl127: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Abl127, a potent and covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is a key enzyme that demethylates and inactivates the tumor suppressor Protein Phosphatase 2A (PP2A), playing a crucial role in various cellular processes. Understanding the precise selectivity of inhibitors like this compound is paramount for their development as therapeutic agents and research tools. This document summarizes key quantitative data, details experimental methodologies used to characterize this compound, and visualizes its mechanism of action and experimental workflows.
Quantitative Selectivity Data
This compound demonstrates high potency and remarkable selectivity for PME-1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PME-1 in various cell lines.
| Target | Cell Line | IC50 (nM) | Reference |
| PME-1 | Recombinant | 4.2 | [1] |
| PME-1 | HEK293T | 6.4 | [2][3] |
| PME-1 | MDA-MB-231 | 11.1 | [2][4] |
Notably, gel-based competitive Activity-Based Protein Profiling (ABPP) studies have shown that this compound is highly selective for PME-1, with no significant inhibition of over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates at concentrations up to 10 µM[1][2]. Further proteome-wide selectivity was confirmed by advanced mass spectrometry-based techniques[4].
Mechanism of Action and Signaling Pathway
This compound acts as a covalent inhibitor of PME-1. It is an aza-β-lactam that likely acylates the active site serine of PME-1, leading to its irreversible inactivation[1][2]. By inhibiting PME-1, this compound prevents the demethylation of PP2A. This leads to an increase in the methylated, active form of PP2A[4]. Active PP2A can then dephosphorylate downstream targets, influencing various signaling pathways. For instance, inhibition of PME-1 by this compound has been shown to dysregulate MAP kinase signaling[5][6].
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Inhibition of protein phosphatase methylesterase 1 dysregulates MAP ki" by Sydney A. Labuzan, Sarah A. Lynch et al. [digitalcommons.unf.edu]
Initial Characterization of Abl127: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of Abl127, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in the context of cancer cell line investigations. This document outlines the core mechanism of action of this compound, its impact on key signaling pathways, and detailed protocols for essential experimental procedures.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is an enzyme responsible for the demethylation and subsequent inactivation of the catalytic subunit of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. By inhibiting PME-1, this compound effectively increases the levels of methylated, active PP2A. This restoration of PP2A activity can lead to the dephosphorylation and inactivation of key oncogenic signaling proteins, making this compound a promising candidate for anti-cancer therapy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by modulating the PME-1/PP2A signaling axis. The binding of this compound to PME-1 prevents the removal of a methyl group from the C-terminal leucine (B10760876) residue of the PP2A catalytic subunit (PP2Ac). This methylated state is associated with the active conformation of PP2A. The reactivated PP2A then acts as a tumor suppressor by dephosphorylating and inactivating downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data on this compound in Cancer Cell Lines
The following tables summarize the available quantitative data for this compound's effect on cancer cell lines. Further studies are required to expand this dataset across a broader range of cancer types.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 11.1 | [1][2] |
| HEK 293T | Embryonic Kidney | 6.4 | [2] |
Note: More comprehensive screening across a panel of cancer cell lines is needed to fully characterize the cytotoxic profile of this compound.
Table 2: Effect of this compound on Apoptosis and Protein Expression
| Cell Line | Treatment | Apoptosis Induction | Key Protein Changes | Reference |
| Muscle Cells | This compound | Not specified | ↑ ERK1/2, ↑ c-Jun, ↑ PP2A | [3][4][5] |
| Endometrial Cancer Cells | PME-1 inhibitors | Not specified | ↓ Proliferation, ↓ Invasion | [6] |
Note: Quantitative data on apoptosis rates (e.g., from Annexin V staining) and specific fold-changes in protein expression in cancer cell lines following this compound treatment are areas for further investigation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for PME-1 and PP2A Methylation Status
This protocol is designed to analyze the protein levels of PME-1 and the methylation status of PP2A upon this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PME-1, anti-methylated-PP2Ac, anti-demethylated-PP2Ac, anti-total-PP2Ac, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time period. Include both untreated and positive controls.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
The initial characterization of this compound in cancer cell lines reveals its potent activity as a PME-1 inhibitor, leading to the reactivation of the PP2A tumor suppressor and subsequent inhibition of oncogenic signaling. The provided protocols offer a robust framework for researchers to further investigate the anti-cancer potential of this compound. Future studies should focus on expanding the quantitative dataset across a diverse panel of cancer cell lines to identify sensitive and resistant cancer types, thereby guiding the future clinical development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 5. rsc.org [rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Abl127, a Selective PME-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abl127 is a potent and selective inhibitor of protein phosphatase methylesterase-1 (PME-1). PME-1 is a serine hydrolase that plays a crucial role in regulating the methylation status and activity of Protein Phosphatase 2A (PP2A), a major cellular phosphatase involved in a wide array of signaling pathways. By inhibiting PME-1, this compound effectively increases the methylated, active form of PP2A, leading to the dephosphorylation and modulation of downstream targets, including key components of the MAP kinase (MAPK) signaling cascade. These notes provide detailed protocols for utilizing this compound in cell culture experiments to probe its effects on cell viability and signaling pathways.
Mechanism of Action
This compound covalently modifies the active site of PME-1, leading to its irreversible inactivation. This prevents the demethylation of the catalytic subunit of PP2A (PP2Ac) at Leucine 309. The resulting increase in methylated PP2A enhances its phosphatase activity towards downstream substrates, such as MEK and ERK, which are key kinases in the MAPK signaling pathway. Inhibition of PME-1 by this compound has been shown to suppress the ERK signaling pathway, which is often hyperactivated in various cancers.
Data Presentation
Quantitative Analysis of this compound Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Enzymatic Inhibition | IC50 for PME-1 | 11.1 nM | [1] |
| MDA-MB-231 | PP2A Demethylation | Significant reduction | 500 nM (1 hr) | [1] |
| HEK 293T | PP2A Demethylation | Significant reduction | 500 nM (1 hr) | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of MDA-MB-231 Cells
This protocol outlines the standard procedure for culturing and maintaining the human breast adenocarcinoma cell line MDA-MB-231, which has been utilized in studies with this compound.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM, high glucose (or Leibovitz's L-15 Medium for CO2-free incubation)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator at 37°C, 5% CO2 (for DMEM) or no CO2 (for L-15)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: a. Quickly thaw a cryovial of MDA-MB-231 cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. e. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: a. Incubate the cells at 37°C. b. Change the medium every 2-3 days. c. Observe cells daily for confluence and morphology.
-
Cell Passaging: a. When cells reach 80-90% confluence, aspirate the medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing fresh complete growth medium.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count MDA-MB-231 cells. b. Seed 5,000 to 10,000 cells in 100 µL of complete growth medium per well in a 96-well plate. c. Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 1 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for a cell-based experiment with this compound.
References
Application Notes and Protocols for In Vivo Mouse Studies with Abl127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abl127 is a selective, covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is a key negative regulator of the tumor suppressor Protein Phosphatase 2A (PP2A). By inhibiting PME-1's methylesterase activity, this compound is designed to increase the activity of PP2A, a critical phosphatase that dephosphorylates and inactivates several key oncogenic proteins, including Akt and components of the MAPK/ERK signaling pathway. This mechanism suggests the potential of this compound as an anti-cancer therapeutic. These application notes provide detailed protocols and guidance for utilizing this compound in preclinical in vivo mouse studies to evaluate its efficacy and pharmacodynamic effects.
It is important to note that while the mechanism of PME-1 inhibition is a promising therapeutic strategy, published in vivo efficacy data for this compound is limited. One study in an endometrial cancer xenograft model reported no significant in vivo effect at the concentrations tested, although these concentrations were not specified[1]. However, another study demonstrated target engagement in the brain of C57Bl/6 mice following a single intraperitoneal injection of 50 mg/kg[2]. The protocols outlined below are based on this available information and general best practices for in vivo studies with small molecule inhibitors. Researchers are strongly encouraged to perform initial dose-ranging and toxicity studies to determine the optimal and safe dose for their specific mouse model and cancer type.
Mechanism of Action and Signaling Pathway
PME-1 negatively regulates the tumor suppressor PP2A through two distinct mechanisms: by catalyzing the demethylation of the PP2A catalytic subunit and by direct binding to the PP2A catalytic site[3][4]. This compound is a covalent inhibitor of the methylesterase activity of PME-1. Inhibition of this activity by this compound is expected to maintain PP2A in its active, methylated state. Active PP2A can then dephosphorylate and inactivate key downstream signaling molecules in pro-survival pathways, such as Akt and ERK, leading to reduced cancer cell proliferation and survival. It is noteworthy that some research suggests that inhibiting only the methylesterase activity of PME-1 may not be sufficient to achieve a therapeutic effect in all contexts, and that targeting the direct binding of PME-1 to PP2A might also be important[3].
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
Disclaimer: The following data is illustrative and intended to serve as an example. Actual results may vary depending on the cancer cell line, mouse model, and experimental conditions.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, IP | 1250 ± 150 | - | +5.2 |
| This compound | 25 | Daily, IP | 875 ± 120 | 30 | +2.1 |
| This compound | 50 | Daily, IP | 500 ± 90 | 60 | -1.5 |
| This compound | 100 | Daily, IP | 312.5 ± 75 | 75 | -8.0* |
*Indicates statistically significant weight loss, suggesting potential toxicity at this dose.
Table 2: Example Pharmacodynamic Analysis of this compound in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |
| Vehicle Control | - | 24h post-dose | 1.00 | 1.00 |
| This compound | 50 | 2h post-dose | 0.45 | 0.55 |
| This compound | 50 | 8h post-dose | 0.60 | 0.70 |
| This compound | 50 | 24h post-dose | 0.85 | 0.90 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
First, mix the DMSO, PEG300, and Tween 80 thoroughly.
-
Slowly add the sterile saline while vortexing to ensure proper mixing.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).
-
Vortex the solution vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
-
Storage: Prepare the formulation fresh for each day of dosing. Do not store the formulated this compound for extended periods.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID) are recommended for xenograft studies with human cancer cell lines.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells and resuspend them in sterile PBS or serum-free media at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection according to the dosing schedule (e.g., daily).
-
A starting dose of 50 mg/kg can be considered based on published data, with dose escalation and de-escalation arms to determine the optimal therapeutic window.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Protocol 3: Pharmacodynamic (PD) Analysis
Procedure:
-
Sample Collection:
-
At various time points after the final dose of this compound (e.g., 2, 8, and 24 hours), euthanize a subset of mice from each treatment group.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.
-
-
Western Blot Analysis:
-
Homogenize the tumor tissues and extract total protein.
-
Perform western blotting using antibodies against key signaling proteins, including total and phosphorylated forms of Akt and ERK.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of pathway inhibition.
-
Conclusion
This compound presents an interesting therapeutic candidate through its targeted inhibition of PME-1. The protocols provided here offer a framework for the preclinical in vivo evaluation of this compound's anti-tumor efficacy and its impact on downstream signaling pathways. Due to the limited publicly available in vivo data for this compound, it is imperative for researchers to conduct careful dose-finding and toxicity studies to establish a safe and effective therapeutic window for their specific cancer model. Rigorous experimental design and comprehensive pharmacodynamic analysis will be crucial in elucidating the full therapeutic potential of this compound.
References
Application Notes and Protocols: Activity-Based Protein Profiling (ABPP) with Abl127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology for the functional analysis of enzymes in complex biological systems.[1][2][3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the catalytic activity of enzymes, enabling the differentiation between active and inactive enzyme populations.[5] This technique has become an invaluable tool in drug discovery for target identification and validation, inhibitor screening, and understanding the mode of action of small molecules.[1][6][7]
This document provides detailed application notes and protocols for utilizing Abl127, a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in ABPP studies.[8][9] PME-1 is a serine hydrolase that plays a crucial role in regulating the activity of Protein Phosphatase 2A (PP2A), a major tumor suppressor, by controlling its methylation state.[2][10][11] Dysregulation of the PME-1/PP2A axis has been implicated in various cancers.[10][11][12]
The this compound Probe: A Selective Tool for PME-1 Interrogation
This compound is an aza-β-lactam (ABL) based compound that acts as a highly potent and selective covalent inhibitor of PME-1.[8][9] Its mechanism of action involves the covalent acylation of the active-site serine residue (S156) of PME-1, leading to its irreversible inactivation.[13] The high selectivity of this compound for PME-1 makes it an excellent tool for competitive ABPP experiments to identify and study the function of this enzyme in native biological systems.[9][14]
Principle of Competitive ABPP with this compound
Competitive ABPP is the primary methodology for utilizing this compound in target identification. The experiment involves the use of a broad-spectrum activity-based probe (ABP) that targets a class of enzymes, in this case, serine hydrolases. A commonly used probe is a fluorophosphonate (FP) coupled to a reporter tag, such as a fluorophore (e.g., Rhodamine) for gel-based analysis or biotin (B1667282) for mass spectrometry-based analysis.
The principle relies on the competition between this compound and the broad-spectrum ABP for the active site of PME-1. In a control sample, the FP probe will label all active serine hydrolases, including PME-1. In a sample pre-incubated with this compound, the active site of PME-1 will be occupied and covalently modified by this compound, preventing the subsequent labeling by the FP probe. This results in a decrease or complete loss of the signal corresponding to PME-1, thus confirming it as the target of this compound.
Quantitative Data for this compound
The potency of this compound has been determined in various cell lines, demonstrating its high affinity for PME-1.
| Cell Line | IC50 (nM) for PME-1 Inhibition | Reference |
| HEK293T | 6.4 | [8][14] |
| MDA-MB-231 | 11.1 | [13] |
| MDA-MB-231 (in lysate) | 4.2 | [8] |
Experimental Workflows and Signaling Pathways
Diagrams
References
- 1. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Identify Active Enzyme Targets Using ABPP Technology? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of protein phosphatase 2A (PP2A) tumor suppressor function by PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Competitive ABPP-MudPIT Proteomics Using Abl127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Abl127, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in competitive Activity-Based Protein Profiling (ABPP) coupled with Multidimensional Protein Identification Technology (MudPIT). This powerful chemoproteomic approach enables the precise identification of this compound targets and the quantitative analysis of its impact on the proteome.
Introduction
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs chemical probes to directly assess the functional state of enzymes in complex biological systems.[1][2] Competitive ABPP is an extension of this technique used to identify the cellular targets of small molecule inhibitors.[1][3] In this workflow, a proteome is first treated with a potential inhibitor, followed by the introduction of a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of a specific enzyme class.[1][3] Target engagement by the inhibitor blocks the binding of the ABP, leading to a decrease in its signal, which can be quantified by mass spectrometry.
This compound is a highly selective, covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), an enzyme that plays a crucial role in regulating the activity of Protein Phosphatase 2A (PP2A).[4][5][6] PME-1 inactivates PP2A through demethylation.[5] The inhibition of PME-1 by this compound leads to an increase in PP2A activity, which in turn impacts downstream signaling pathways, notably the MAP kinase (MAPK) signaling cascade.[7][8][9] This document outlines the protocols for using this compound in competitive ABPP-MudPIT experiments to confirm its selectivity for PME-1 and to quantify its effects on other cellular enzymes.
Data Presentation
The following table summarizes representative quantitative data from a competitive ABPP-MudPIT experiment using this compound. The data, typically generated using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), showcases the high selectivity of this compound for PME-1. In such an experiment, "light" and "heavy" cell populations are treated with a vehicle (DMSO) and this compound, respectively. The proteomes are then combined, labeled with an activity-based probe (e.g., FP-biotin), and analyzed by LC-MS/MS. The ratio of heavy to light peptides for each identified protein indicates the degree of inhibition.
| Protein ID | Gene Symbol | Description | Fold Change (this compound/DMSO) | p-value |
| PME1_HUMAN | PME1 | Protein phosphatase methylesterase 1 | < 0.1 | < 0.001 |
| ABHD10_HUMAN | ABHD10 | Abhydrolase domain-containing protein 10 | > 0.9 | > 0.05 |
| LYPLA1_HUMAN | LYPLA1 | Acyl-protein thioesterase 1 | > 0.9 | > 0.05 |
| LYPLA2_HUMAN | LYPLA2 | Acyl-protein thioesterase 2 | > 0.9 | > 0.05 |
| FAAH_HUMAN | FAAH | Fatty-acid amide hydrolase 1 | > 0.9 | > 0.05 |
| MAGL_HUMAN | MGLL | Monoglyceride lipase | > 0.9 | > 0.05 |
Table 1: Representative quantitative proteomics data from a competitive ABPP-MudPIT experiment with this compound. The significant decrease in the fold change for PME-1 demonstrates the high selectivity of this compound.
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the treatment of cultured cells with this compound prior to proteome harvesting.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 or HEK293T) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. For SILAC experiments, culture cells in "light" (standard arginine and lysine) or "heavy" (¹³C₆¹⁵N₄-arginine and ¹³C₆¹⁵N₂-lysine) media for at least five passages to ensure complete incorporation of the stable isotopes.
-
Inhibitor Treatment: When cells reach 80-90% confluency, treat the "heavy" labeled cells with this compound at a final concentration of 100 nM for 1 hour.[4] Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS, then scrape the cells into fresh PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C until use.
II. Proteome Preparation
This protocol details the lysis of cells and preparation of the proteome for competitive ABPP.
-
Cell Lysis: Resuspend the cell pellets in ice-cold lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding those that might interfere with the enzymes of interest).
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay). For ABPP-MudPIT, a protein concentration of at least 1 mg/mL is recommended.[1]
III. Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines the competitive labeling of the proteome with this compound and the FP-biotin probe.
-
Proteome Aliquoting: For each condition, aliquot 1 mg of the proteome into a microcentrifuge tube.[1]
-
Competitive Inhibition: To the experimental sample, add this compound to a final concentration of 100 nM. To the control sample, add an equivalent volume of DMSO. Incubate for 1 hour at room temperature with gentle agitation.[1]
-
Probe Labeling: Add the fluorophosphonate-biotin (FP-biotin) probe to each sample to a final concentration of 5 µM.[1] Incubate for 1 hour at room temperature.
-
Sample Pooling (for SILAC): Combine the "light" (DMSO-treated) and "heavy" (this compound-treated) labeled proteomes at a 1:1 ratio.
IV. Enrichment of Probe-Labeled Proteins
This protocol describes the enrichment of biotin-labeled proteins using streptavidin beads.
-
Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in lysis buffer. Wash the beads three times with the same buffer to remove any preservatives.
-
Protein Binding: Add the prepared streptavidin beads to the labeled proteome and incubate for 1-2 hours at 4°C on a rotator to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., 1% SDS in PBS, 6 M urea, and finally PBS).
V. On-Bead Tryptic Digestion
This protocol details the digestion of the enriched proteins into peptides for mass spectrometry analysis.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubate at 60°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate) and incubate for 20 minutes in the dark.
-
Tryptic Digestion: Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Elution: After digestion, centrifuge the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with a solution of 60% acetonitrile/1% formic acid to recover any remaining peptides. Combine the supernatants and dry the peptides in a vacuum centrifuge.
VI. MudPIT Analysis
The dried peptide samples are then ready for analysis by Multidimensional Protein Identification Technology (MudPIT).
-
Sample Resuspension: Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer. The first dimension of separation is typically strong cation exchange (SCX) chromatography, followed by a second dimension of reverse-phase (RP) chromatography.
-
Data Analysis: Process the raw mass spectrometry data using a database search engine (e.g., SEQUEST or Mascot) to identify the peptides and proteins. For quantitative analysis of SILAC data, use software that can calculate the heavy-to-light ratios of the identified peptides.
Visualizations
PME-1/PP2A Signaling Pathway
The following diagram illustrates the signaling pathway involving PME-1, PP2A, and the downstream MAP kinase cascade, and the point of intervention by this compound.
Caption: PME-1/PP2A signaling pathway and this compound inhibition.
Experimental Workflow for Competitive ABPP-MudPIT
The diagram below outlines the key steps in the competitive ABPP-MudPIT workflow for this compound target identification.
References
- 1. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. FP-Biotin (Mixture of Diastereomers) | Benchchem [benchchem.com]
- 9. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PME-1 Activity Following Abl127 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase Methylesterase-1 (PME-1) is a critical enzyme that regulates the activity of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a multitude of cellular processes. PME-1 functions by demethylating the catalytic subunit of PP2A, leading to its inactivation.[1][2][3] Dysregulation of PME-1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3][4] Abl127 is a selective and covalent inhibitor of PME-1, demonstrating potent inhibition in various cell lines.[5] This document provides detailed protocols for assessing the activity of PME-1 in response to this compound treatment, enabling researchers to effectively evaluate the efficacy and mechanism of action of this and similar inhibitory compounds.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on PME-1 activity and downstream cellular processes.
Table 1: In Vitro Inhibition of PME-1 by this compound
| Cell Line | IC50 (nM) | Reference |
| HEK293T | 6.4 | [5] |
| MDA-MB-231 | 11.1 | [5] |
Table 2: Functional Effects of PME-1 Inhibition by this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Differentiating Muscle Cells | AP-1 Reporter Activity | Not Specified | Significant Increase | [6] |
| Differentiating Muscle Cells | ERK1/2, c-Jun, PME-1, PP2A Protein Levels | Not Specified | Increase | [6] |
| Differentiating Muscle Cells | Endogenous PME-1 and PP2A Interaction | Not Specified | Disruption | [6] |
| WT MEFs | PP2Ac Protein Levels | 5 or 10 µM (48 hr) | Decrease | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PME-1 signaling pathway and the general experimental workflow for assessing PME-1 activity after this compound treatment.
References
- 1. Probe Report for PME-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Application of c-Abl Inhibitors in Neurodegenerative Disease Research
Application Note Abl-ND-001
Introduction
Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the non-receptor tyrosine kinase c-Abl (Abelson murine leukemia viral oncogene homolog 1) as a key player in the pathophysiology of these conditions. Oxidative stress, a common factor in neurodegeneration, activates c-Abl, which in turn triggers a cascade of downstream events leading to neuronal damage and death.[1][2] This has positioned c-Abl as a promising therapeutic target for the development of disease-modifying therapies.
While the specific compound "Abl127" is not documented in publicly available scientific literature, this document will focus on the application of well-characterized, brain-penetrant c-Abl inhibitors, such as INNO-406 and Radotinib HCl, as representative examples for studying neurodegenerative diseases. These inhibitors offer potent and selective targeting of c-Abl, enabling researchers to probe its function in disease models and evaluate its potential as a therapeutic target.
Mechanism of Action
In the context of neurodegeneration, c-Abl is activated by various stressors, including oxidative stress and the presence of pathological protein aggregates like α-synuclein.[1][2] Activated c-Abl contributes to neuronal dysfunction and death through several key mechanisms:
-
Phosphorylation of α-synuclein: c-Abl phosphorylates α-synuclein at tyrosine 39 (Y39), promoting its aggregation into toxic oligomers and fibrils, which are the primary component of Lewy bodies in Parkinson's disease.[3]
-
Inactivation of Parkin: c-Abl phosphorylates the E3 ubiquitin ligase Parkin, inhibiting its neuroprotective functions.[4][5] This leads to the accumulation of toxic Parkin substrates and impaired mitochondrial quality control.
-
Neuroinflammation: Activated c-Abl can contribute to neuroinflammatory processes by modulating microglial activation.[2][6]
c-Abl inhibitors act by blocking the kinase activity of c-Abl, thereby preventing these downstream pathological events and exerting neuroprotective effects.
Quantitative Data from Preclinical Studies
The neuroprotective effects of c-Abl inhibitors have been demonstrated in various preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from studies using representative brain-penetrant c-Abl inhibitors.
Table 1: Neuroprotective Effects of INNO-406 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment | Outcome | Reference |
| Dopaminergic Neuron Loss | MPTP-treated C57 mice | 10 mg/kg INNO-406 (i.p.) | 40% decrease in the loss of TH+ neurons in the substantia nigra pars compacta (SNpc) | [7][8] |
| Striatal Dopamine (B1211576) Depletion | MPTP-treated C57 mice | 10 mg/kg INNO-406 (i.p.) | 45% decrease in the loss of dopamine in the striatum | [7][8] |
| Striatal TH+ Fiber Density | MPTP-treated C57 mice | 10 mg/kg INNO-406 (i.p.) | 35% loss of TH staining intensity compared to 70% loss in MPTP-only treated mice | [9] |
Table 2: Neuroprotective Effects of Radotinib HCl in the α-Synuclein PFF Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment (Oral Gavage) | Outcome | Reference |
| Dopaminergic Neuron Loss | α-synuclein PFF-injected C57BL/6 mice | 10 mg/kg and 30 mg/kg Radotinib HCl | Significant preservation of TH+ and Nissl+ neurons in the SNpc | [10] |
| α-Synuclein Pathology | α-synuclein PFF-injected C57BL/6 mice | 10 mg/kg and 30 mg/kg Radotinib HCl | Significant decrease in pS129-α-synuclein accumulation in SNpc TH+ neurons | [10][11] |
| Striatal TH+ Fiber Density | α-synuclein PFF-injected C57BL/6 mice | 3, 10, and 30 mg/kg Radotinib HCl | Significant rescue of α-synuclein PFF-induced reduction in TH-fiber density | [12] |
| Motor Deficits | α-synuclein PFF-injected C57BL/6 mice | 10 mg/kg and 30 mg/kg Radotinib HCl | Reduction in ipsilateral rotations, indicating improved motor function | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. modelorg.com [modelorg.com]
- 11. protocols.io [protocols.io]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Abl127: A Chemical Probe for Interrogating Protein Methylesterase-1 (PME-1) Function
Application Notes and Protocols for Researchers
Introduction
Protein Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in cellular signaling by regulating the activity of Protein Phosphatase 2A (PP2A), a major tumor suppressor.[1][2][3] PME-1 catalyzes the demethylation of the C-terminal leucine (B10760876) residue of the PP2A catalytic subunit (PP2Ac), a modification that leads to the inactivation of PP2A.[2][4] Elevated levels of PME-1 are observed in various diseases, including cancer and Alzheimer's disease, making it an important therapeutic target.[1][4][5] Abl127 is a potent, selective, and covalent aza-β-lactam inhibitor of PME-1.[6] Its ability to inactivate PME-1 in cells and in vivo makes it an invaluable chemical probe for elucidating the biological functions of PME-1 and its role in disease pathogenesis.[7][8]
These application notes provide a summary of this compound's biochemical properties and detailed protocols for its use in studying PME-1 function.
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its potency, selectivity, and effects in various experimental systems.
Table 1: In Vitro and In-Cell Potency of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | Recombinant PME-1 | 4.2 nM | [6] |
| IC₅₀ | MDA-MB-231 cells | 11.1 nM | [7][9] |
| IC₅₀ | HEK 293T cells | 6.4 nM | [7][8] |
Table 2: In Vivo Administration and Effects of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Administration | C57Bl/6 Mice | 50 mg/kg, i.p., 2 h | Complete inactivation of brain PME-1 | [7][8] |
| PP2A Methylation | C57Bl/6 Mice | 50 mg/kg, i.p., 2 h | ~35% reduction in demethylated PP2A in the brain | [7][8] |
| Tumor Growth | Endometrial Cancer Xenograft | Up to 5 mg/kg | No significant decrease in tumor burden | [5][10] |
Table 3: Selectivity Profile of this compound
| Method | System | Concentration | Results | Reference |
| Competitive ABPP | MDA-MB-231 & HEK 293T cell lysates | < 10 µM | No inhibition of >50 other serine hydrolases detected | [8] |
| Competitive ABPP-MudPIT | Mouse brain proteomes | 50 mg/kg in vivo | No substantial reduction in ~40 other brain serine hydrolases | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PME-1 and a general workflow for utilizing this compound as a chemical probe.
Caption: PME-1 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for using this compound to probe PME-1 function.
Experimental Protocols
1. In-Cell PME-1 Inhibition via Competitive Activity-Based Protein Profiling (ABPP)
This protocol assesses the potency and selectivity of this compound in living cells by measuring the residual activity of PME-1.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HEK 293T).
-
This compound stock solution (in DMSO).
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Fluorophosphonate-rhodamine (FP-Rh) probe.
-
SDS-PAGE gels and western blotting apparatus.
-
Fluorescence gel scanner.
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1-4 hours in serum-free media.[7][9]
-
Cell Lysis: Wash cells twice with cold PBS and harvest. Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 30 minutes at 4°C to collect the soluble proteome (supernatant).
-
Protein Quantification: Determine the protein concentration of the soluble lysates using a standard method (e.g., BCA assay).
-
Probe Labeling: Dilute the proteomes to 1 mg/mL. Add the FP-Rh probe to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Imaging and Analysis: Visualize the labeled serine hydrolases using a fluorescence gel scanner. PME-1 inhibition is quantified by the reduction in the fluorescence intensity of the band corresponding to PME-1 compared to the vehicle-treated control. The IC₅₀ value can be calculated from the dose-response curve.[7]
2. Western Blot Analysis of PP2A Methylation Status
This protocol determines the functional consequence of PME-1 inhibition by measuring the change in the methylation state of PP2A.
Materials:
-
Cell lysates prepared as described in Protocol 1.
-
Primary antibodies: anti-demethylated PP2A, anti-methylated PP2A, anti-total PP2A, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL western blotting detection reagents.
-
Western blotting apparatus.
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each lysate sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of demethylated and methylated PP2A to total PP2A and the loading control. A successful PME-1 inhibition by this compound should result in a decrease in demethylated PP2A and a corresponding increase in methylated PP2A.[7]
3. In Vivo PME-1 Inhibition in Mice
This protocol describes the administration of this compound to mice to study its effects on PME-1 activity in tissues.
Materials:
-
C57Bl/6 mice.
-
This compound.
-
Vehicle solution (e.g., a mixture of DMSO, PEG400, and saline).
-
Tissue homogenization buffer.
-
Reagents and equipment for competitive ABPP (Protocol 1).
Procedure:
-
Compound Formulation: Prepare a solution of this compound in the vehicle for intraperitoneal (i.p.) injection.
-
Animal Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle to the mice via i.p. injection.[7]
-
Tissue Collection: After a specified time (e.g., 2 hours), euthanize the mice and harvest the tissue of interest (e.g., brain).[7]
-
Proteome Preparation: Homogenize the tissue in lysis buffer and prepare the soluble proteome as described in Protocol 1.
-
Activity Analysis: Assess the PME-1 activity in the tissue lysates using competitive ABPP as detailed in Protocol 1 to confirm target engagement.
4. Cell Proliferation and Invasion Assays
These protocols can be used to assess the phenotypic consequences of PME-1 inhibition by this compound on cancerous cells.
Materials:
-
This compound.
-
Cell proliferation assay kit (e.g., MTS or WST-1).
-
Transwell invasion chambers (e.g., Matrigel-coated).
-
Standard cell culture and imaging equipment.
Procedure (Proliferation):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM) or vehicle.[6]
-
After a desired incubation period (e.g., 48-72 hours), add the proliferation reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Procedure (Invasion):
-
Rehydrate the Matrigel-coated inserts of the Transwell chambers.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add various concentrations of this compound or vehicle to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several fields of view under a microscope. A dose-dependent decrease in invasion is expected with this compound treatment.[10]
References
- 1. news-medical.net [news-medical.net]
- 2. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation | PLOS One [journals.plos.org]
- 3. A Protein Phosphatase Methylesterase (PME-1) Is One of Several Novel Proteins Stably Associating with Two Inactive Mutants of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detecting PP2A Methylation Changes Using Abl127 by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2] The activity and substrate specificity of the PP2A holoenzyme are tightly regulated, in part, by the reversible methylation of the C-terminal leucine (B10760876) residue (Leu309) of its catalytic subunit (PP2Ac).[3][4] This post-translational modification is dynamically controlled by two key enzymes: Leucine Carboxyl Methyltransferase 1 (LCMT-1), which catalyzes the methylation, and Protein Phosphatase Methylesterase 1 (PME-1), which removes the methyl group.[4][5]
The methylation state of PP2Ac is critical for the binding of certain regulatory B subunits, thereby dictating the holoenzyme's substrate specificity and cellular function.[3][5] Dysregulation of PP2A methylation has been implicated in various diseases, including cancer, making the enzymes of the methylation cycle attractive therapeutic targets.[1][5] Abl127 is a selective inhibitor of PME-1 that leads to a sustained increase in PP2A methylation by preventing its demethylation.[6][7]
This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in PP2A methylation status upon treatment with this compound. The protocol is designed for researchers investigating PP2A signaling and for professionals in drug development exploring PME-1 inhibition.
Signaling Pathway of PP2A Methylation
The reversible methylation of the PP2A catalytic subunit is a key regulatory mechanism. The core enzyme, consisting of the A (scaffolding) and C (catalytic) subunits, is the substrate for LCMT-1, which adds a methyl group to Leu309. This methylation event promotes the binding of certain B regulatory subunits, leading to the formation of specific PP2A holoenzymes. These holoenzymes then act on various downstream targets. PME-1 reverses this process by demethylating the C subunit, leading to the dissociation of these B subunits and altering the substrate specificity of PP2A.[3][4][5]
Caption: PP2A methylation signaling pathway.
Experimental Protocol: Western Blot for PP2A Methylation
This protocol outlines the steps for treating cells with the PME-1 inhibitor this compound, preparing cell lysates, and performing a Western blot to detect changes in the methylation status of the PP2A catalytic subunit.
Materials and Reagents
-
Cell Culture: Adherent cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Reagents:
-
This compound (PME-1 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
-
Antibodies:
-
Primary antibody against demethylated PP2Ac (specific for the unmethylated C-terminus)
-
Primary antibody against total PP2Ac (methylation-independent)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibodies
-
-
Western Blotting Supplies:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the specified time (e.g., 1-24 hours).[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-demethylated PP2Ac, anti-total PP2Ac, or loading control) at the recommended dilution in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the signal for demethylated and total PP2Ac to the loading control.
-
Data Presentation and Interpretation
Treatment with this compound is expected to inhibit PME-1, leading to an accumulation of methylated PP2Ac and a corresponding decrease in the demethylated form. This change can be quantified by Western blot.
Quantitative Analysis of PP2A Methylation
To quantify the percentage of methylated PP2A, a control sample can be treated with a base to completely demethylate the PP2Ac, representing 100% demethylated protein.[5][14]
Procedure for 100% Demethylation Control:
-
Take an aliquot of untreated cell lysate.
-
Add NaOH to a final concentration of 0.1 M and incubate at 37°C for 5 minutes.
-
Neutralize the reaction by adding HCl to an equivalent molar concentration.
-
Run this sample alongside the experimental samples.
The level of demethylated PP2Ac in the experimental samples can then be compared to this 100% demethylated control to calculate the percentage of methylation.
Calculation:
-
% Demethylated PP2Ac = (Signal of Demethylated PP2Ac in sample / Signal of Demethylated PP2Ac in base-treated sample) x 100
-
% Methylated PP2Ac = 100 - % Demethylated PP2Ac
Expected Results with this compound Treatment
| Treatment Group | Concentration | Duration (h) | % Demethylated PP2Ac (Relative to Vehicle) | % Change in Methylated PP2Ac |
| Vehicle (DMSO) | - | 24 | 100% | Baseline |
| This compound | 100 nM | 24 | ~65%[6] | Increase |
| This compound | 1 µM | 24 | Significant Decrease | Significant Increase |
| This compound | 10 µM | 24 | Strong Decrease | Strong Increase |
Note: The exact percentage change may vary depending on the cell line and experimental conditions. The values presented are illustrative based on published findings.[6][7] Studies have shown that treatment with this compound can reduce the levels of demethylated PP2A by approximately 35% or more in various cell lines and in vivo.[6][7]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein loaded, over-washing, inactive ECL reagent. | Check antibody datasheet for recommended dilution and storage. Increase protein load. Optimize washing times. Use fresh ECL reagent. |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate primary antibody concentration. Increase the number and duration of washes. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are used during lysis. Run appropriate controls (e.g., lysate from knockout cells if available). |
| Inconsistent Loading | Inaccurate protein quantification, pipetting errors. | Carefully perform protein quantification (BCA is recommended). Use a reliable loading control and normalize band intensities. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. PP2A Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Carboxyl methylation regulates phosphoprotein phosphatase 2A by controlling the association of regulatory B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity [frontiersin.org]
- 5. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 9. Frontiers | Quantitative Analysis of the Protein Methylome Reveals PARP1 Methylation is involved in DNA Damage Response [frontiersin.org]
- 10. nacalai.com [nacalai.com]
- 11. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Abl127 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Abl127, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound exhibits good solubility in DMSO. Different suppliers report slightly different values, which are summarized in the table below. It is recommended to always start with a small amount to confirm solubility in your specific lot of DMSO.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to dissolve this compound in newly opened, anhydrous DMSO to your desired concentration. For detailed steps, please refer to the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for this compound in DMSO?
This compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For long-term storage, -80°C is recommended. For shorter periods, -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
Q4: How stable is this compound in DMSO at different temperatures?
The stability of this compound in DMSO is temperature-dependent. At recommended storage temperatures of -20°C or -80°C, the compound is stable for months.[2] However, prolonged storage at room temperature is not advised as it can lead to degradation. One study on various compounds in DMSO showed a significant decrease in compound integrity after several months at room temperature.[1]
Q5: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation in your this compound DMSO stock solution can be due to several factors, including the quality of the DMSO, the storage conditions, or exceeding the solubility limit. Please refer to the "Troubleshooting Guides" for detailed solutions.
Quantitative Data
The following table summarizes the reported solubility and stability data for this compound in DMSO.
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 5 mg/mL | Cayman Chemical |
| ≥ 100 mg/mL (300.89 mM) | MedchemExpress[2] | |
| Storage of Stock Solution | -80°C for up to 6 months | MedchemExpress[2] |
| -20°C for up to 1 month | MedchemExpress[2] | |
| Stability of Solid Form | ≥ 2 years at -20°C | Cayman Chemical |
| 3 years at -20°C | MedchemExpress[2] |
Note: It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility and stability.[3]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of this compound DMSO stock into aqueous media (e.g., cell culture medium).
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.
-
Diagram of the Problem:
Caption: The process of precipitation upon rapid dilution.
-
Solutions:
Potential Cause Recommended Solution Rapid Solvent Exchange Add the this compound DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations.[4] High Final Concentration The final concentration of this compound in the aqueous medium may be above its solubility limit. Try lowering the final working concentration. Low Temperature of Medium Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution, as solubility often decreases at lower temperatures.[4] High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[2][5]
Issue 2: this compound stock solution in DMSO is cloudy or contains particles.
-
Potential Causes & Solutions:
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds.[3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Precipitation upon Freezing: The compound may have precipitated during a freeze-thaw cycle. Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can help redissolve the compound.[5]
-
Exceeded Solubility: The concentration of your stock solution may be too high. Try preparing a more dilute stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Workflow Diagram:
Caption: Workflow for preparing and storing this compound stock solution.
-
Procedure:
-
Calculate the required amount: The molecular weight of this compound is 332.35 g/mol . To make a 10 mM solution, you will need 3.3235 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes how to dilute your this compound DMSO stock solution into cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you want to use in your experiment (e.g., 100 nM).
-
Calculate the dilution: Calculate the volume of your 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
Example: To make 10 mL of a 100 nM working solution, you would add 1 µL of your 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.01%.
-
-
Perform the dilution: a. Add the pre-warmed cell culture medium to a sterile conical tube. b. While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.[4] c. Continue to mix gently for a few seconds to ensure homogeneity.
-
Use immediately: It is best to use the freshly prepared working solution immediately for your cell-based assays.
-
-
Signaling Pathway Context (Example): this compound is known to selectively inactivate Protein Phosphatase Methylesterase-1 (PME-1), which leads to a decrease in the demethylated form of Protein Phosphatase 2A (PP2A).[6]
Caption: this compound's inhibitory effect on the PME-1 signaling pathway.
References
Technical Support Center: Troubleshooting Off-Target Effects of Abl127 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of the PME-1 inhibitor, Abl127, particularly when used at high concentrations. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of PME-1 inhibition after treating with high concentrations of this compound. What could be the cause?
A1: At high concentrations, small molecule inhibitors like this compound can bind to unintended targets, leading to off-target effects. This is a common phenomenon driven by factors such as structural similarities in the binding sites of different proteins.[1] It is crucial to verify that the observed phenotype is a direct result of PME-1 inhibition and not an artifact of off-target activity.
Q2: How can we determine if the observed effects of this compound are on-target or off-target?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should manifest at lower concentrations of this compound, consistent with its IC50 for PME-1. Off-target effects typically require higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different PME-1 inhibitor that has a distinct chemical structure. If the phenotype persists, it is more likely an on-target effect.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of PME-1 should rescue the on-target effects but not the off-target ones.
-
Negative Control Analog: Use a structurally similar but inactive analog of this compound. This compound should not elicit the on-target phenotype.
Q3: We are seeing significant cytotoxicity at concentrations of this compound that are required to achieve the desired biological effect. What are the potential reasons?
A3: High levels of cell death can be a result of several factors:
-
Off-target kinase inhibition: this compound might be inhibiting kinases essential for cell survival.
-
Compound precipitation: At high concentrations, the compound may come out of solution, leading to non-specific cellular stress and toxicity.
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a level that is toxic to your cell line (typically <0.5%).[2]
Q4: How can we identify the potential off-targets of this compound in our experimental system?
A4: Several experimental strategies can be employed to identify unknown off-targets:
-
Kinome-wide Selectivity Screening: This is a service offered by specialized companies that screen your compound against a large panel of kinases to identify potential off-target interactions.
-
Chemical Proteomics: Techniques like affinity-based protein profiling (ABPP) can be used to identify proteins that directly interact with this compound in a cellular context.
-
Phosphoproteomics: A global analysis of changes in protein phosphorylation upon this compound treatment can reveal unexpected pathway activation, suggesting off-target kinase activity.
Quantitative Data Summary: Hypothetical this compound Kinase Selectivity Profile
While a comprehensive public kinase selectivity profile for this compound is not available, the following table provides a hypothetical example of how such data would be presented. This data is for illustrative purposes to guide researchers in interpreting similar data for their compounds. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Target | IC50 (nM) | Assay Type | Classification |
| PME-1 | 15 | Biochemical | On-Target |
| Kinase A | 1,200 | Biochemical | Off-Target |
| Kinase B | 3,500 | Biochemical | Off-Target |
| Kinase C (ERK2) | >10,000 | Biochemical | Off-Target |
| Kinase D (p38α) | >10,000 | Biochemical | Off-Target |
| Kinase E | 850 | Biochemical | Off-Target |
| Kinase F | 5,600 | Biochemical | Off-Target |
Experimental Protocols
Western Blot Analysis for Off-Target Pathway Activation
Objective: To determine if high concentrations of this compound lead to the activation or inhibition of signaling pathways unrelated to PME-1, such as other branches of the MAP kinase pathway or the PI3K/Akt pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., from its PME-1 IC50 up to 100-fold higher) and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-JNK/JNK, p-p70S6K/p70S6K) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of unexpected proteins would suggest off-target effects.
Cell Viability Assay
Objective: To assess the concentration-dependent cytotoxicity of this compound and determine the therapeutic window.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®). Follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Known signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic of a rescue experiment to differentiate on- and off-target effects.
References
Technical Support Center: Optimizing Abl127 Dose for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the successful optimization of Abl127 dosage in preclinical in vivo models. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and critical data interpretation frameworks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the ABL1 tyrosine kinase. Aberrant ABL1 kinase activity is a driver in various malignancies.[1][2] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ABL1 and preventing the phosphorylation of its downstream substrates.[1] This action blocks key signaling pathways involved in cell proliferation, survival, and migration.[3][4][5]
Q2: What is a recommended starting dose for my first in vivo efficacy study with this compound?
A2: A definitive starting dose requires preliminary studies. However, based on typical preclinical testing of potent kinase inhibitors, a dose range of 25-100 mg/kg, administered orally once or twice daily, is a common starting point for initial efficacy studies in mouse models.[6] It is crucial to first conduct a dose-range finding (DRF) or tolerability study to determine the maximum tolerated dose (MTD) before initiating efficacy experiments.[7][8]
Q3: How do I assess if this compound is engaging its target in vivo?
A3: Target engagement can be confirmed by measuring the phosphorylation status of a direct or indirect downstream substrate of ABL1 in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). A key pharmacodynamic (PD) biomarker for ABL1 inhibition is the phosphorylation of CrkL (pCrkL). A significant reduction in pCrkL levels in tissues from this compound-treated animals compared to vehicle-treated controls indicates successful target engagement.[1][9]
Q4: What are the common reasons for a lack of efficacy with this compound in vivo?
A4: A lack of efficacy can stem from several factors:
-
Insufficient Drug Exposure: The administered dose may not achieve therapeutic concentrations in the plasma or at the tumor site. A pharmacokinetic (PK) study is essential to determine drug exposure.[10][11]
-
Inadequate Target Engagement: Even with sufficient exposure, the drug may not be inhibiting ABL1 effectively at the tested dose. A pharmacodynamic (PD) study is required to confirm target modulation.[6][12]
-
Redundant Signaling Pathways: The cancer model may have alternative survival pathways that compensate for ABL1 inhibition.
-
Poor Formulation or Administration: Issues with drug solubility, stability, or inconsistent administration can lead to variable and suboptimal exposure.[13]
Q5: What signs of toxicity should I monitor for during this compound administration?
A5: During in vivo studies, it is critical to monitor for signs of toxicity. Key parameters include:
-
Body Weight: A significant and sustained body weight loss (typically >15-20%) is a primary indicator of toxicity.[14]
-
Clinical Observations: Monitor for changes in posture, activity levels, grooming, and the presence of ruffled fur or lethargy.
-
Organ-Specific Toxicity: Depending on the off-target profile, monitor for signs related to specific organs. Preclinical toxicity studies help identify potential target organs of toxicity.[8][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No tumor growth inhibition observed. | 1. Insufficient Drug Exposure (PK) | Perform a pharmacokinetic study to measure plasma and tumor concentrations of this compound. If exposure is low, consider reformulating, increasing the dose, or changing the dosing frequency.[6][10] |
| 2. Inadequate Target Engagement (PD) | Conduct a pharmacodynamic study to measure pCrkL levels in tumor tissue. If target engagement is poor despite adequate exposure, a dose escalation is necessary.[9][12] | |
| 3. Tumor Model Resistance | Confirm that the tumor model is dependent on ABL1 signaling. Consider using a different, more sensitive model. | |
| High variability in efficacy between animals. | 1. Inconsistent Drug Administration | Ensure precise and consistent dosing technique (e.g., oral gavage volume, injection site). Use a well-homogenized drug formulation. |
| 2. High Inter-individual PK Variability | Increase the number of animals per group to improve statistical power. Analyze individual PK/PD data to identify outliers.[17] | |
| Significant toxicity observed (e.g., >20% weight loss). | 1. Dose is above the MTD | Perform a dose-range finding study to establish the maximum tolerated dose. Conduct efficacy studies at doses at or below the MTD.[7][14] |
| 2. Off-Target Effects | Evaluate the selectivity of this compound by screening it against a broad panel of kinases. Off-target activity can cause unexpected toxicities.[18][19][20] | |
| 3. Vehicle-Related Toxicity | Run a control group treated with the vehicle alone to ensure it is well-tolerated at the administered volume and frequency. | |
| Pharmacodynamic (PD) effect does not correlate with efficacy. | 1. Disconnect between Target Inhibition and Phenotype | The level of target inhibition may be insufficient to induce a biological response, or the tumor may have downstream resistance mechanisms. |
| 2. Transient Target Inhibition | Measure target inhibition at multiple time points post-dose. The duration of target modulation may be as important as the peak effect. A twice-daily dosing regimen might be required.[21] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | T½ (hr) |
| 25 | 850 | 2 | 6,800 | 4.5 |
| 50 | 1800 | 2 | 15,300 | 4.8 |
| 100 | 3500 | 4 | 34,500 | 5.1 |
Data are presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.
Table 2: Hypothetical Dose-Ranging Toxicity Study of this compound
| Dose (mg/kg, p.o., QD) | Mean Body Weight Change (Day 14) | Mortality | Clinical Signs |
| Vehicle | +5% | 0/5 | None |
| 50 | +2% | 0/5 | None |
| 100 | -8% | 0/5 | Mild, transient lethargy |
| 200 | -22% | 2/5 | Severe lethargy, ruffled fur |
QD: Once daily administration.
Table 3: Hypothetical Efficacy and Pharmacodynamic Response
| Treatment Group (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | pCrkL Inhibition in Tumor (%, 4hr post-dose) |
| Vehicle | 0% | 0% |
| 25 | 35% | 55% |
| 50 | 68% | 85% |
| 100 | 75% | 92% |
Mandatory Visualizations
Caption: Simplified ABL1 signaling pathway and the inhibitory action of this compound.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Toxicity - Wikipedia [en.wikipedia.org]
- 16. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. benchchem.com [benchchem.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Abl127-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Abl127-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Protein Phosphatase Methylesterase 1 (PME-1).[1] Its mechanism of action involves the inactivation of PME-1, which in turn decreases the demethylated form of Protein Phosphatase 2A (PP2A).[1] This leads to a dysregulation of the MAP kinase signaling pathway.[2] Specifically, inhibition of PME-1 by this compound has been observed to increase AP-1 reporter activity and the protein levels of ERK1/2, c-Jun, and PP2A in muscle cells undergoing differentiation.[2] Furthermore, this compound disrupts the interaction between PME-1 and PP2A.[2]
Q2: Is this compound known to be cytotoxic?
While this compound is a selective inhibitor, like many small molecules, it can exhibit cytotoxicity at certain concentrations. The cytotoxic effects are often dose- and time-dependent and can vary significantly between different cell lines.[3] It is crucial to determine the specific cytotoxic profile of this compound in your experimental model.
Q3: What are the common causes of this compound-induced cytotoxicity?
Potential causes of cytotoxicity include:
-
High Concentrations: Exceeding the optimal concentration range for PME-1 inhibition can lead to off-target effects and subsequent cell death.[4]
-
Prolonged Exposure: Continuous exposure to this compound, even at lower concentrations, may induce cellular stress and apoptosis over time.
-
Off-Target Effects: Although selective, at higher concentrations this compound might interact with other cellular targets, leading to unintended toxicities.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[6][7]
-
Cell Line Sensitivity: Different cell lines possess varying sensitivities to chemical inhibitors.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound-induced cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Observed in All Treated Wells | Concentration Too High: The concentration of this compound is likely above the toxic threshold for your specific cell line. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for PME-1 inhibition and the CC50 (half-maximal cytotoxic concentration). Aim to use a concentration that effectively inhibits PME-1 with minimal impact on cell viability. A good starting range for a dose-response curve is typically from 1 nM to 10 µM.[1][8] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is at a non-toxic level, typically ≤0.1%.[6] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to assess solvent-induced toxicity.[7] | |
| Inconsistent Results Between Experiments | Cell Culture Variability: Differences in cell passage number, confluency, or overall health can alter cellular responses to this compound. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of treatment.[9] |
| Reagent Instability: Improper storage or handling of this compound can lead to its degradation and loss of potency. | Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.[4] | |
| No Inhibitory Effect at Non-Toxic Concentrations | Concentration Too Low: The concentration of this compound may be insufficient to effectively inhibit PME-1 in your cellular model. | Gradually increase the concentration of this compound in your dose-response experiments. Confirm target engagement by assessing the phosphorylation status of downstream effectors of the MAP kinase pathway, such as ERK1/2, via Western blot.[2] |
| Assay Interference: this compound may interfere with the reagents of your cytotoxicity assay (e.g., MTT assay). | Use an orthogonal method to confirm cell viability results. For example, if you are using a metabolic assay like MTT, validate your findings with a membrane integrity assay such as a lactate (B86563) dehydrogenase (LDH) release assay or by using a fluorescent dye that stains dead cells.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory concentration of this compound on its target, PME-1. Cytotoxicity data for this compound is not widely published; therefore, researchers should empirically determine the cytotoxic concentration (CC50) in their specific cell line.
| Compound | Target | Cell Line | Assay Type | IC50 | Citation |
| This compound | PME-1 | MDA-MB-231 | Gel-based competitive activity-based protein profiling (ABPP) | 11.1 nM | [1] |
Key Experimental Protocols
1. Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.[6]
-
2. Western Blot for Target Engagement
This protocol can be used to confirm that this compound is engaging its target pathway by assessing the phosphorylation of ERK1/2.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for a specific duration (e.g., 1-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[11]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound on ERK1/2 phosphorylation.
-
Visualizations
Caption: this compound inhibits PME-1, altering PP2A methylation and MAPK signaling.
Caption: Workflow for determining this compound-induced cytotoxicity using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Abl127 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Abl127, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is a critical regulator of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in numerous cellular processes. By inhibiting PME-1, this compound prevents the demethylation of the PP2A catalytic subunit, thereby modulating its activity and impacting downstream signaling pathways, most notably the MAPK/ERK and Akt pathways.
This resource is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and refine their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 removes the methyl group from the C-terminal leucine (B10760876) (Leu309) of the catalytic subunit of Protein Phosphatase 2A (PP2A). By inhibiting PME-1, this compound leads to an increase in the methylated, and generally more active, form of PP2A. This modulation of PP2A activity affects various downstream signaling pathways.[1][2]
Q2: What are the expected effects of this compound on downstream signaling pathways?
A2: The primary downstream effect of this compound is the modulation of signaling cascades regulated by PP2A. PME-1-mediated inhibition of PP2A has been shown to promote oncogenic MAPK/ERK and Akt pathway activities.[1][2] Therefore, treatment with this compound is expected to lead to a decrease in the phosphorylation of key components of these pathways, such as ERK. One study, however, reported an increase in ERK1/2 protein levels following this compound treatment in differentiating muscle cells.[3] Researchers should carefully consider their cellular context and the specific signaling dynamics of their system.
Q3: Is this compound a kinase inhibitor?
A3: No, this compound is not a kinase inhibitor. It is a phosphatase methylesterase inhibitor. This is a critical distinction, as its mechanism of action is to prevent the de-methylation of a phosphatase (PP2A), thereby indirectly affecting phosphorylation events, rather than directly inhibiting a kinase.
Q4: How selective is this compound?
A4: Studies have shown this compound to be highly selective for PME-1. One study using a clickable analog of this compound (ABL112) identified PME-1 as the only protein target that was competed by pre-treatment with this compound.[4] While another protein was labeled by ABL112, it was not competed by this compound, indicating it was not a target of this compound.[5] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
Q5: What is a typical working concentration for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, IC50 values for PME-1 inhibition in cell lysates have been reported in the low nanomolar range. For example, an IC50 of 11.1 nM was observed in MDA-MB-231 cell lysates.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Data Presentation
This compound In Vitro Potency
| Cell Line | IC50 (nM) for PME-1 Inhibition | Reference |
| MDA-MB-231 | 11.1 | [5] |
| HEK 293T | 6.4 |
Note: IC50 values can vary based on experimental conditions. Researchers are encouraged to determine the optimal concentration for their specific assay.
Expected Changes in Protein Levels/Activity with this compound Treatment
| Protein/Pathway | Expected Change | Cellular Context | Reference |
| Methylated PP2A | Increase | General | [1][2] |
| p-ERK | Decrease | Malignant Glioma | [6] |
| p-Akt | Decrease | General | [1][2] |
| AP-1 activity | Increase | Differentiating muscle cells | [3] |
| ERK1/2 protein | Increase | Differentiating muscle cells | [3] |
| c-Jun protein | Increase | Differentiating muscle cells | [3] |
| PP2A protein | Increase | Differentiating muscle cells | [3] |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: Western Blot Analysis of ERK Phosphorylation after this compound Treatment
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7] It is crucial to use phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PME-1 and PP2A Interaction
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control as described in Protocol 1.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors. Avoid strong ionic detergents like SDS that can disrupt protein-protein interactions.[9]
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C.[9] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against PME-1 or PP2A to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 1, probing for both PME-1 and PP2A.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of protein phosphatase 2A (PP2A) tumor suppressor function by PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Common experimental artifacts with Abl127 usage
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Abl127, a potent and selective inhibitor of the ABL tyrosine kinase.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer:
Inconsistent IC50 values for this compound can stem from several sources, often related to experimental setup and cell culture conditions. A common issue is variability in cell seeding density. As shown in the table below, even minor differences in the number of cells seeded can significantly impact the calculated IC50. Another factor can be the serum concentration in your media, as proteins in serum can bind to this compound, reducing its effective concentration. Finally, ensure that your this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation of the compound.
Table 1: Effect of Cell Seeding Density on this compound IC50 Values in K562 Cells
| Seeding Density (cells/well) | This compound IC50 (nM) | Standard Deviation (nM) |
| 1,000 | 85.2 | ± 5.1 |
| 5,000 | 152.7 | ± 9.8 |
| 10,000 | 298.4 | ± 15.3 |
To troubleshoot this, we recommend optimizing your cell seeding density and serum concentration. The following workflow can help you systematically address these variables.
Technical Support Center: Time-Course Experiment Design for Abl127 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting time-course experiments involving the PME-1 inhibitor, Abl127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is an enzyme that demethylates and inactivates Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. By inhibiting PME-1, this compound prevents the inactivation of PP2A. This leads to the disruption of the endogenous interaction between PME-1 and PP2A, which in turn dysregulates MAP kinase signaling pathways.[1][2][3][4]
Q2: What are the known downstream effects of this compound treatment in cells?
A2: Inhibition of PME-1 by this compound has been shown to increase the levels of phosphorylated ERK1/2, c-Jun, and total PP2A protein.[1][3] It can also lead to an increase in AP-1 reporter activity, indicating a potential role in regulating gene expression.[1][3]
Q3: What should be the primary considerations when designing a time-course experiment with this compound?
A3: A well-designed time-course experiment with this compound should consider the following:
-
Dose-response: Determine the optimal concentration of this compound for your cell line by performing a dose-response curve to identify the lowest effective concentration.
-
Time points: Select a range of time points to capture both early signaling events (e.g., changes in protein phosphorylation) and later cellular responses (e.g., changes in protein expression, cell phenotype).
-
Controls: Include appropriate vehicle controls (e.g., DMSO) and potentially a positive control that is known to modulate the MAP kinase pathway.
-
Readouts: Choose assays that will effectively measure the expected outcomes, such as Western blotting for phosphorylated proteins, qPCR or reporter assays for gene expression, and cell viability or differentiation assays for phenotypic changes.
Q4: How can I assess if the observed effects are specific to this compound's on-target activity?
A4: To confirm on-target effects, consider the following approaches:
-
Use a structurally unrelated inhibitor: Comparing the effects of this compound with another PME-1 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to PME-1 inhibition.[5]
-
Rescue experiments: If possible, transfecting cells with a drug-resistant mutant of PME-1 should rescue the on-target effects of this compound.[6]
-
Kinome profiling: For in-depth analysis, kinome profiling can screen this compound against a large panel of kinases to determine its selectivity.[6]
Proposed Time-Course Experiment Design for this compound Treatment
This experimental design provides a framework for investigating the temporal effects of this compound on the MAP kinase signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a time-course analysis of this compound treatment.
Data Presentation: Summary of Experimental Parameters
| Parameter | Recommendation | Purpose |
| Cell Line | User-defined (e.g., a cell line known to be sensitive to MAP kinase signaling) | To investigate the cellular response to this compound. |
| This compound Concentration | Determined by dose-response curve (e.g., IC50 or EC50 value) | To use the lowest effective concentration to minimize off-target effects. |
| Time Points | Short-term: 0, 15m, 30m, 1h, 2h, 4hLong-term: 8h, 12h, 24h | To capture transient phosphorylation events and sustained changes in protein expression. |
| Controls | Vehicle (DMSO), Untreated | To account for solvent effects and establish a baseline. |
| Replicates | Minimum of 3 biological replicates | To ensure statistical significance. |
Signaling Pathway Affected by this compound
Caption: this compound signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final desired concentration. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO at the same final concentration).
-
Time-Course Incubation: Return the cells to the incubator. At each designated time point, harvest the cells for downstream analysis.
Western Blotting for Phosphorylated and Total Proteins
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-c-Jun, anti-PP2A) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding density- Pipetting errors- Cell passage number too high | - Ensure uniform cell seeding.- Use calibrated pipettes.- Use cells within a consistent and low passage number range. |
| No change in phosphorylation of target proteins | - this compound concentration is too low- Time points are not optimal for the specific cell line- Inhibitor instability | - Perform a dose-response experiment to determine the optimal concentration.[5]- Test a broader range of shorter and longer time points.- Check the stability of this compound in your culture medium at 37°C.[6] |
| Unexpected decrease in target phosphorylation | - Activation of compensatory signaling pathways- Off-target effects | - Probe for the activation of known compensatory pathways using Western blotting.[6]- Consider using a structurally different PME-1 inhibitor to confirm on-target effects.[5] |
| High levels of cytotoxicity | - this compound concentration is too high- Off-target kinase inhibition- Solvent toxicity | - Perform a dose-response curve to find the lowest effective, non-toxic concentration.[6]- Perform a kinome-wide selectivity screen to identify unintended targets.[6]- Ensure the vehicle control (DMSO) concentration is not causing toxicity. |
| Inconsistent results across different cell lines | - Cell line-specific effects | - Test this compound in multiple cell lines to distinguish between general and cell-specific effects.[6] |
References
- 1. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Inhibition of protein phosphatase methylesterase 1 dysregulates MAP ki" by Sydney A. Labuzan, Sarah A. Lynch et al. [digitalcommons.unf.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Dose-Response Analysis for PME-1 Inhibition by Abl127
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PME-1 inhibitor, Abl127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).[1][2][3][4] It is important to note that this compound does not target a kinase named "this compound"; its inhibitory activity is directed towards the PME-1 enzyme. PME-1 is a serine hydrolase that demethylates and regulates the activity of Protein Phosphatase 2A (PP2A).[5][6][7]
Q2: What is the mechanism of action of this compound?
This compound covalently binds to the active site serine (S156) of PME-1, leading to its irreversible inactivation.[2] This inhibition of PME-1 prevents the demethylation of the catalytic subunit of PP2A (PP2Ac).[3] The altered methylation state of PP2A can, in turn, affect downstream signaling pathways.[6][8]
Q3: What are the known downstream effects of PME-1 inhibition by this compound?
Inhibition of PME-1 by this compound has been shown to decrease the levels of demethylated PP2A in cells.[3] This can lead to the dysregulation of the MAP kinase signaling pathway, including effects on ERK1/2 phosphorylation.[6][8] Specifically, studies have shown that PME-1 protects the ERK pathway from dephosphorylation by PP2A, so inhibition of PME-1 can lead to decreased ERK pathway activity.[6]
Q4: What is a typical IC50 value for this compound against PME-1?
In cell-based assays, this compound has been reported to have an IC50 value of approximately 11.1 nM for the inhibition of PME-1 in MDA-MB-231 human breast cancer cells.[3]
Dose-Response Curve Analysis: Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize well-to-well variation. |
| Edge Effects | - Avoid using the outer wells of the microplate, which are prone to evaporation. - If outer wells must be used, ensure proper plate sealing and a humidified incubator. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Cell Seeding Non-uniformity | - Ensure a single-cell suspension before seeding. - Gently swirl the plate after seeding to ensure even distribution. |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme/PME-1 Activity | - Use a consistent source and lot of recombinant PME-1 or cell lysate. - Ensure consistent protein concentration in each assay. |
| Compound Solubility Issues | - Visually inspect for compound precipitation in the assay buffer. - Determine the solubility of this compound in your specific assay conditions. - Consider using a lower concentration of DMSO or a different solvent. |
| Assay Conditions Drift | - Maintain consistent temperature, pH, and incubation times across all experiments. |
| Curve Fitting Issues | - Ensure your data points define the top and bottom plateaus of the curve. If not, consider constraining these values based on controls. - Use a sufficient number of data points to accurately define the curve. |
Issue 3: No or Weak Inhibitory Effect Observed
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | - Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). - Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Assay Setup | - Verify the concentrations of all reagents, including the substrate and PME-1. - Confirm the correct buffer composition and pH. |
| Low PME-1 Activity | - Increase the concentration of PME-1 in the assay. - Optimize the reaction time to ensure a sufficient signal window. |
| Cellular Context (for cell-based assays) | - Confirm PME-1 expression in your cell line. - Consider the cell permeability of this compound in your specific cell type. |
Experimental Protocols
In Vitro PME-1 Inhibition Assay (Fluorogenic)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human PME-1
-
This compound
-
Fluorogenic phosphatase substrate (e.g., 3-O-methylfluorescein phosphate (B84403) - OMFP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Enzyme Preparation: Dilute recombinant PME-1 in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the this compound serial dilutions to the wells of the 96-well plate.
-
Add 25 µL of the diluted PME-1 enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/525 nm for OMFP).
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based PME-1 Inhibition Assay (Western Blot)
Materials:
-
Cells expressing PME-1 (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against demethylated PP2Ac
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against demethylated PP2Ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for demethylated PP2Ac and the loading control.
-
Normalize the demethylated PP2Ac signal to the loading control.
-
Plot the normalized signal against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: PME-1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflows for this compound Inhibition Assays.
Caption: Troubleshooting Logic for Dose-Response Curve Analysis.
References
- 1. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probe Report for PME-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation | PLOS One [journals.plos.org]
- 8. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Covalent Modification Artifacts with Abl1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abl1 kinase and covalent inhibitors. The content is designed to help users design robust experiments and accurately interpret their data by effectively utilizing a control mutant, herein referred to as Abl127, to distinguish true covalent inhibition from experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is Abl1 and why is it a significant drug target?
A1: Abl1 (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, division, differentiation, and migration.[1][2][3] Dysregulation of Abl1 activity is a key driver in certain cancers, most notably Chronic Myeloid Leukemia (CML), where a chromosomal translocation leads to the formation of the constitutively active BCR-ABL1 fusion protein.[1][3][4][5] This aberrant kinase activity promotes uncontrolled cell proliferation and survival.[4][6] Consequently, inhibiting Abl1 kinase activity is a primary therapeutic strategy for CML and other related cancers.[5]
Q2: What is the difference between a covalent and a non-covalent inhibitor?
A2: Non-covalent inhibitors bind to their target protein through reversible interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[7] In contrast, covalent inhibitors form a stable, irreversible chemical bond with a specific amino acid residue on the target protein.[8][9] This covalent modification can lead to prolonged and potent inhibition.[10]
Q3: What are potential artifacts when working with covalent inhibitors?
A3: Covalent inhibitors, due to their reactive nature, can sometimes lead to experimental artifacts. These may include non-specific binding to other proteins, aggregation, or reactivity with assay components, which can be misinterpreted as specific inhibition of the target kinase. It is crucial to employ proper controls to differentiate between true, on-target covalent modification and these off-target or artifactual effects.
Q4: What is this compound and how is it used as a control?
A4: this compound is a mutant version of the Abl1 kinase specifically designed as a negative control for studying covalent inhibitors. In this mutant, the cysteine residue targeted by the covalent inhibitor is replaced with a non-nucleophilic amino acid, such as serine or alanine. Since the covalent inhibitor cannot form a bond with this altered residue, this compound allows researchers to distinguish between the inhibitor's covalent and non-covalent binding effects. A significant loss of potency against this compound compared to the wild-type Abl1 suggests a covalent mechanism of action for the inhibitor.
Troubleshooting Guides
Problem 1: My covalent inhibitor shows high potency in the initial screen, but I'm unsure if it's a true covalent binder.
Solution:
To confirm a covalent mechanism of action, you can perform an IC50 shift assay . This involves pre-incubating the inhibitor with the wild-type Abl1 kinase for varying amounts of time before initiating the kinase reaction. A time-dependent decrease in the IC50 value (i.e., the inhibitor becomes more potent with longer pre-incubation) is indicative of covalent bond formation.[11][12][13][14]
Additionally, you should test your inhibitor against the This compound control mutant . A significant reduction in potency (a much higher IC50 value) against this compound compared to wild-type Abl1 provides strong evidence for a covalent mechanism targeting the mutated cysteine residue.
Problem 2: How can I definitively confirm that my inhibitor is covalently modifying Abl1 at the intended site?
Solution:
Mass spectrometry (MS) is the gold standard for confirming covalent modification.[15][16][17] By analyzing the inhibitor-treated Abl1 protein, you can observe a mass shift corresponding to the molecular weight of your inhibitor, which confirms that a covalent adduct has formed.[15][16] Further analysis using tandem mass spectrometry (MS/MS) on proteolytic digests of the protein can pinpoint the exact amino acid residue that has been modified.[16][17]
Problem 3: My inhibitor is potent against both wild-type Abl1 and the this compound mutant. What does this mean?
Solution:
If your inhibitor demonstrates similar potency against both wild-type Abl1 and the this compound mutant, it suggests that the primary mechanism of inhibition is non-covalent . The inhibitor is likely binding to the kinase active site through reversible interactions and does not depend on the presence of the target cysteine for its inhibitory activity. While still a potentially effective inhibitor, it would not be classified as a targeted covalent inhibitor.
Data Presentation
Table 1: Comparative IC50 Values for a Hypothetical Covalent Inhibitor (Compound X)
| Kinase Target | Pre-incubation Time | IC50 (nM) | Fold Difference (WT vs. Mutant) |
| Wild-Type Abl1 | 0 min | 50 | - |
| Wild-Type Abl1 | 60 min | 5 | - |
| This compound (Cys->Ser) | 0 min | 5000 | 100 |
| This compound (Cys->Ser) | 60 min | 4800 | 960 |
Table 2: Mass Spectrometry Data for Compound X with Wild-Type Abl1
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Wild-Type Abl1 (untreated) | 33000.0 | 33000.5 | - | Unmodified protein |
| Wild-Type Abl1 + Compound X | 33450.0 | 33450.8 | +450.3 | Covalent adduct formed |
| This compound + Compound X | 32998.0 | 32998.7 | - | No covalent modification |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
-
Reagents and Materials:
-
Wild-type Abl1 kinase
-
This compound mutant kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for Abl1)
-
Substrate peptide (e.g., Abltide)[18]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of kinase (either wild-type Abl1 or this compound) to each well.
-
For IC50 shift assay: Pre-incubate the plate at room temperature for the desired time points (e.g., 0, 30, 60 minutes).
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation
-
Sample Preparation:
-
Incubate purified wild-type Abl1 or this compound (e.g., 5 µM) with a 5-fold molar excess of the covalent inhibitor in a suitable buffer for 2 hours at room temperature.
-
Include a vehicle-only (DMSO) control.
-
-
Intact Protein Analysis (Top-Down Proteomics):
-
Desalt the protein-inhibitor mixture using a C4 ZipTip or similar method.
-
Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to determine the intact mass of the protein.[15][16]
-
Compare the mass of the inhibitor-treated protein to the untreated control to identify a mass shift corresponding to the inhibitor's molecular weight.[15]
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein into peptides using a protease such as trypsin.
-
Search the MS/MS data against the Abl1 protein sequence to identify peptides that have been modified by the inhibitor, thus pinpointing the site of covalent attachment.[16]
-
Visualizations
Caption: Simplified BCR-ABL1 signaling pathways leading to cell proliferation and survival.
Caption: Experimental workflow for differentiating covalent and non-covalent inhibitors using this compound.
Caption: Comparison of non-covalent and covalent inhibition mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABL (gene) - Wikipedia [en.wikipedia.org]
- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
Best practices for storing and handling Abl127
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Abl127, a selective and covalent inhibitor of protein methylesterase-1 (PME-1).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective aza-β-lactam inhibitor of protein phosphatase methylesterase-1 (PME-1).[1][2] It functions by covalently modifying the active site of PME-1, leading to its inactivation. This allows for the study of PME-1's role in various cellular processes, including the regulation of protein phosphatase 2A (PP2A) methylation.[3]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and activity of this compound. Recommendations for both the pure compound and solutions are summarized below.
| Form | Storage Temperature | Shelf Life |
| Pure Compound (as an oil) | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in solvent) | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress Product Information[3]
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted for experimental use.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[3] Ethanol can also be used.[1]
-
Solubility: this compound is soluble in DMSO at ≥ 100 mg/mL.[3]
-
Procedure:
-
Use newly opened, anhydrous DMSO to avoid potential degradation from moisture, as DMSO is hygroscopic.[3]
-
Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[3]
-
4. What are the known IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound against PME-1 has been determined in various cell lines:
| Cell Line | IC₅₀ Value |
| HEK293T | 6.4 nM |
| MDA-MB-231 | 4.2 nM[3], 11.1 nM[4] |
5. In which experimental systems has this compound been used?
This compound has been utilized in a variety of research contexts, including:
-
Cell-Based Assays: Treatment of cell lines such as MDA-MB-231, HEK 293T, and Ishikawa cells to study the effects of PME-1 inhibition on cell proliferation, migration, and signaling pathways.[1][3][5]
-
In Vivo Studies: While challenging due to solubility, this compound has been used in mouse models to assess the in vivo effects of PME-1 inactivation.[3]
-
Biochemical Assays: Used in competitive activity-based protein profiling (ABPP) to confirm its selectivity for PME-1.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the pure compound. Ensure proper aliquoting and storage of stock solutions at -80°C for long-term stability.[3] |
| Low Compound Potency: Incorrect concentration calculation or dilution errors. | Verify all calculations and ensure accurate pipetting. Consider performing a dose-response experiment to confirm the optimal working concentration for your specific cell line and assay. | |
| Cell Line Variability: Different cell lines may have varying levels of PME-1 expression or sensitivity to its inhibition. | Confirm PME-1 expression in your cell line of interest. IC₅₀ values can vary between cell lines.[3][4] | |
| Precipitation of this compound in media | Poor Solubility: The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too low to maintain this compound in solution. | Ensure the final DMSO concentration in your experimental setup is kept low (typically <0.5%) but sufficient to maintain solubility. If precipitation persists, consider using a different solvent system or a formulation designed for in vivo use which may have better solubility characteristics.[3] |
| Interaction with Media Components: Components in the cell culture media may be causing the compound to precipitate. | Test the solubility of this compound in your specific cell culture media at the desired working concentration before treating cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 332.35 g/mol )
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, for every 1 mg of this compound, add 300.89 µL of DMSO. For 5 mg, add 1.5044 mL of DMSO.
-
Vortex briefly to mix. If necessary, use gentle warming or sonication to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[3]
-
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Materials:
-
Adherent cells (e.g., MDA-MB-231) plated in a suitable multi-well plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 100 nM in 1 mL of media, add 0.1 µL of a 1 mM intermediate dilution (prepared from the 10 mM stock).
-
Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old media from the cells and wash once with PBS.
-
Add the media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 1 hour to 24 hours) before proceeding with downstream analysis.[3][4]
-
Visualizations
References
Validation & Comparative
A Comparative Guide to PME-1 Inhibitors: Abl127 vs. AMZ30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Protein Methylesterase-1 (PME-1) inhibitors, Abl127 and AMZ30. PME-1 is a critical enzyme that demethylates and inactivates the catalytic subunit of Protein Phosphatase 2A (PP2A), a key tumor suppressor. Inhibition of PME-1 is a promising therapeutic strategy for various cancers and neurological disorders. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
This compound emerges as a significantly more potent inhibitor of PME-1 compared to AMZ30, exhibiting nanomolar efficacy in cellular assays. Both inhibitors demonstrate selectivity for PME-1 and have been shown to impact cancer cell proliferation and invasion. Their distinct mechanisms of action, with this compound acting as a covalent inhibitor and AMZ30 as an irreversible inhibitor, offer different profiles for therapeutic development.
Data Presentation
The following tables summarize the key quantitative data for this compound and AMZ30 based on published studies.
Table 1: In Vitro Potency of PME-1 Inhibitors
| Inhibitor | Target | Assay System | IC50 | Citation |
| This compound | PME-1 | HEK293T cells | 6.4 nM | [1][2] |
| PME-1 | MDA-MB-231 cells | 4.2 nM | [1][3] | |
| AMZ30 | PME-1 | Human cell lysates | 600 nM | N/A |
| PME-1 | HEK293T cells | 3.5 µM | N/A |
Table 2: Effects on Cancer Cell Phenotypes
| Inhibitor | Cell Line | Assay | Effect | Citation |
| This compound | Ishikawa (endometrial cancer) | Proliferation | Decreased | [1] |
| ECC-1 (endometrial cancer) | Invasion | Decreased | [1] | |
| AMZ30 | Ishikawa (endometrial cancer) | Proliferation | Decreased | [1] |
| ECC-1 (endometrial cancer) | Invasion | Decreased | [1] |
Mechanism of Action
This compound is a covalent inhibitor that forms a stable bond with the active site of PME-1.[1][2] This covalent modification leads to sustained inactivation of the enzyme.[4] AMZ30 is described as an irreversible inhibitor, which also leads to a long-lasting blockade of PME-1 activity.[5] While both result in permanent inhibition, the specific chemical interactions and kinetics of bond formation may differ.
Signaling Pathway
PME-1 plays a crucial role in regulating the activity of PP2A. By removing the methyl group from the C-terminal leucine (B10760876) of the PP2A catalytic subunit (PP2Ac), PME-1 inactivates PP2A. PP2A, in turn, is a critical negative regulator of pro-survival signaling pathways, including the ERK and Akt pathways. Therefore, inhibition of PME-1 by compounds like this compound and AMZ30 is expected to increase PP2A activity, leading to the dephosphorylation and inactivation of downstream targets in the ERK and Akt pathways, ultimately reducing cell proliferation and survival.
Caption: PME-1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are synthesized from established methods and tailored for a direct comparison of this compound and AMZ30.
PME-1 Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound and AMZ30 against PME-1 in a cellular context.
Caption: Workflow for IC50 determination of PME-1 inhibitors.
Detailed Steps:
-
Cell Culture: Culture HEK293T or MDA-MB-231 cells in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Inhibitor Preparation: Prepare stock solutions of this compound and AMZ30 in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of inhibitors or DMSO vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
PME-1 Activity Measurement:
-
Fluorogenic Assay: Use a commercially available PME-1 activity assay kit that utilizes a fluorogenic substrate.
-
Western Blot: Perform Western blotting to detect the levels of demethylated PP2A, which is a direct substrate of PME-1. A decrease in demethylated PP2A indicates PME-1 inhibition.
-
-
Data Analysis: Normalize the PME-1 activity to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to compare the effects of this compound and AMZ30 on the proliferation of endometrial cancer cells (e.g., Ishikawa).
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Seed Ishikawa cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and AMZ30.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control cells.
Cell Invasion Assay (Transwell Assay)
This protocol details a transwell invasion assay to compare the effects of this compound and AMZ30 on the invasive potential of endometrial cancer cells (e.g., ECC-1).
Caption: Workflow for the Transwell cell invasion assay.
Detailed Steps:
-
Chamber Preparation: Coat the porous membrane of the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture ECC-1 cells and serum-starve them for several hours before the assay.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the desired concentrations of this compound, AMZ30, or DMSO. Seed the cells into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. Express the results as the average number of invaded cells per field.
Conclusion
Both this compound and AMZ30 are valuable tools for studying the function of PME-1 and for the development of novel therapeutics. This compound's superior potency makes it a more attractive candidate for further preclinical and clinical development. However, the distinct chemical scaffolds of this compound and AMZ30 provide different starting points for medicinal chemistry efforts to optimize properties such as selectivity, bioavailability, and toxicity. The experimental protocols provided in this guide offer a framework for the direct and objective comparison of these and other PME-1 inhibitors.
References
A Comparative Guide to Selective PME-1 Inhibitors: Abl127 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abl127 with other selective Protein Phosphatase Methylesterase-1 (PME-1) inhibitors, supported by experimental data. PME-1 is a critical enzyme that demethylates and inactivates the tumor suppressor protein phosphatase 2A (PP2A), thereby promoting signaling pathways, such as ERK and Akt, that are implicated in cell proliferation and malignancy.[1][2][3] The development of potent and selective PME-1 inhibitors is a promising avenue for therapeutic intervention in various diseases, including cancer.[2][3]
Performance Comparison of Selective PME-1 Inhibitors
This section summarizes the quantitative data for this compound and other selective PME-1 inhibitors, AMZ-30 and ML136.
| Inhibitor | Target | IC50 Value(s) | Selectivity | Mechanism of Action |
| This compound | PME-1 | 6.4 nM (HEK293T cells)[4], 4.2 nM (MDA-MB-231 cells)[4][5] | Highly selective; no activity against >50 other serine hydrolases.[6][7] | Covalent aza-β-lactam inhibitor.[5][8] |
| AMZ-30 | PME-1 | 600 nM (human cell lysates)[4][5], 3.5 µM (HEK293T cells)[4] | >100-fold selectivity over other serine hydrolases.[4][5] | Irreversible inhibitor.[5] |
| ML136 | PME-1 | 0.5 µM (500 nM)[9] | >40-fold selective over other serine hydrolases.[9] | Covalent inhibitor with a sulfonyl acrylonitrile (B1666552) core.[9] |
PME-1 Signaling Pathway
PME-1 plays a crucial role in regulating the activity of PP2A, a key tumor suppressor. PME-1 removes the methyl group from the C-terminal leucine (B10760876) of the PP2A catalytic subunit (PP2Ac), leading to its inactivation.[10] Inactivated PP2A is unable to dephosphorylate and inactivate downstream targets such as ERK and Akt.[1][2] Consequently, the inhibition of PME-1 leads to increased PP2A activity and subsequent suppression of the pro-proliferative and pro-survival ERK and Akt signaling pathways.[1][11]
Caption: PME-1 signaling pathway and the effect of inhibitors.
Experimental Methodologies
This section details the protocols for key experiments used to evaluate and compare PME-1 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a broad range of enzymes in a complex biological sample.
Workflow:
Caption: Workflow for competitive activity-based protein profiling.
Protocol:
-
Proteome Preparation: Prepare soluble proteomes from cells (e.g., HEK293T, MDA-MB-231) or tissues by homogenization in an appropriate buffer (e.g., Tris-HCl).[12]
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the PME-1 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at room temperature.[13]
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), and incubate for a specific duration.[13]
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Analysis: Visualize the labeled enzymes using in-gel fluorescence scanning. The intensity of the fluorescent band corresponding to PME-1 will decrease with increasing concentrations of an effective inhibitor. For a more comprehensive, quantitative analysis, a biotinylated probe can be used, followed by streptavidin enrichment and mass spectrometry-based proteomics.[12][14]
PP2A Phosphatase Activity Assay
This assay measures the enzymatic activity of PP2A, which is expected to increase upon PME-1 inhibition.
Protocol:
-
Cell Lysis: Treat cells with the PME-1 inhibitor for a desired time, then lyse the cells in a buffer that preserves phosphatase activity.[15][16]
-
Immunoprecipitation (Optional but recommended for specificity): Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody conjugated to beads.[16][17]
-
Phosphatase Reaction: Add a synthetic phosphopeptide substrate specific for PP2A to the lysates or immunoprecipitated PP2A.[15][17] Incubate at 37°C to allow for dephosphorylation.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as a malachite green-based assay.[15]
-
Data Analysis: The amount of phosphate released is directly proportional to the PP2A activity. Compare the activity in inhibitor-treated samples to untreated controls.
Cell Proliferation (WST-1) Assay
This colorimetric assay quantifies cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][4]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PME-1 inhibitor or vehicle control and incubate for a desired period (e.g., 24-72 hours).[2][3]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[4][5] Metabolically active cells will convert the WST-1 tetrazolium salt into a soluble formazan (B1609692) dye.[5]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
Transwell Cell Invasion Assay
This assay assesses the invasive potential of cells, a key feature of malignant cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a layer of Matrigel or another extracellular matrix component. This creates a barrier that cells must degrade to invade.[18][19][20]
-
Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber of the Transwell insert.[18][21]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[18][21]
-
Inhibitor Treatment: The PME-1 inhibitor can be added to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).[18]
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.[20]
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.[20][21] The number of invaded cells is a measure of their invasive capacity.
Conclusion
This compound emerges as a highly potent and selective PME-1 inhibitor with low nanomolar efficacy in cellular assays. Its high selectivity, as demonstrated by the lack of inhibition of over 50 other serine hydrolases, is a significant advantage, minimizing the potential for off-target effects. In comparison, while AMZ-30 and ML136 are also selective PME-1 inhibitors, they exhibit lower potency than this compound. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of these and other novel PME-1 inhibitors, facilitating further research and development in this promising therapeutic area.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 11. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.stanford.edu [med.stanford.edu]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A stable association with PME‐1 may be dispensable for PP2A demethylation – implications for the detection of PP2A methylation and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation | PLOS One [journals.plos.org]
- 18. clyte.tech [clyte.tech]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. corning.com [corning.com]
- 21. protocols.io [protocols.io]
Validating the On-Target Efficacy of Abl127 on PME-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Abl127's performance against other protein methylesterase-1 (PME-1) inhibitors, supported by experimental data. This document outlines detailed methodologies for key experiments and visualizes critical pathways and workflows to validate the on-target effects of this compound.
Introduction to PME-1 and its Inhibition
Protein phosphatase methylesterase-1 (PME-1) is a serine hydrolase that plays a crucial role in cellular signaling by demethylating and thereby inactivating the catalytic subunit of protein phosphatase 2A (PP2A). PP2A is a major tumor suppressor, and its inactivation by PME-1 can promote oncogenic signaling pathways, such as the ERK and Akt pathways.[1][2][3] Consequently, the inhibition of PME-1 has emerged as a promising therapeutic strategy for various cancers. This compound is a potent and selective covalent inhibitor of PME-1, demonstrating significant promise in preclinical studies.[4][5][6] This guide will delve into the experimental validation of this compound's on-target effects and compare its performance with other known PME-1 inhibitors.
Comparative Analysis of PME-1 Inhibitors
The efficacy of a small molecule inhibitor is primarily determined by its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for this compound and other notable PME-1 inhibitors, AMZ30 and ML136.
| Inhibitor | Target | IC50 Value | Cell Line / Lysate | Reference |
| This compound | PME-1 | 11.1 nM | MDA-MB-231 cells | [4][7] |
| 6.4 nM | HEK 293T cells | [4] | ||
| AMZ30 | PME-1 | 600 nM | Human cell lysates | [1] |
| 3.5 µM | HEK 293T cells | [1] | ||
| ML136 | PME-1 | 0.5 µM (500 nM) | Not specified in abstracts | [3] |
As the data indicates, this compound exhibits significantly higher potency against PME-1 compared to AMZ30 and ML136, with IC50 values in the low nanomolar range. This suggests that this compound can achieve effective inhibition of PME-1 at much lower concentrations, potentially minimizing off-target effects.
On-Target Validation of this compound
The on-target effect of this compound is validated through its ability to selectively inhibit PME-1 activity in complex biological systems, leading to a downstream increase in the methylated, active form of PP2A.
Mechanism of Action
This compound is an aza-β-lactam that acts as a covalent inhibitor. It forms a stable, covalent bond with the active site serine (Ser156) of PME-1, leading to its irreversible inactivation.[4] This covalent modification is highly specific, as demonstrated by competitive activity-based protein profiling (ABPP).
Cellular Effects of PME-1 Inhibition by this compound
Inhibition of PME-1 by this compound leads to a significant reduction in the levels of demethylated PP2A in cells.[4][8] This is a direct consequence of PME-1 inactivation and serves as a key biomarker for target engagement. Studies have shown that treatment of MDA-MB-231 and HEK 293T cells with this compound results in a dose-dependent decrease in demethylated PP2A.[4]
Experimental Protocols
To ensure the reproducibility and accuracy of the findings presented, detailed experimental protocols for the key validation assays are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.
Protocol:
-
Proteome Preparation: Harvest cells (e.g., MDA-MB-231) and prepare a soluble proteome lysate by sonication or dounce homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 50 µg of protein) with varying concentrations of the PME-1 inhibitor (e.g., this compound, AMZ30, or ML136) or DMSO as a vehicle control for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to the pre-incubated proteome and incubate for a further specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The intensity of the band corresponding to PME-1 will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.
Western Blotting for Demethylated PP2A
This assay is used to measure the levels of demethylated PP2A in cells following inhibitor treatment, providing a direct readout of PME-1 inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells (e.g., HEK 293T) with the PME-1 inhibitor at the desired concentrations and for the specified time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for demethylated PP2A (C-terminal Leu309) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of demethylated PP2A.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PME-1 signaling pathway and the experimental workflow for validating this compound's on-target effects.
Caption: PME-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound's on-target effects.
Conclusion
The experimental data strongly support this compound as a highly potent and selective inhibitor of PME-1. Its superior IC50 value compared to other inhibitors like AMZ30 and ML136 highlights its potential as a valuable research tool and a promising therapeutic candidate. The validation of its on-target effects through competitive ABPP and the demonstrated reduction of demethylated PP2A in cellular assays provide a robust foundation for its further development. The detailed protocols and visual workflows presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of PME-1 in various biological contexts and to evaluate the efficacy of novel PME-1 inhibitors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ptglab.com [ptglab.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Abl127 as a Pharmacological Alternative to Genetic Knockout of PME-1: A Comparative Guide
For researchers in cellular signaling, oncology, and neurobiology, modulating the activity of Protein Phosphatase 2A (PP2A) is a key area of investigation. PP2A, a major serine/threonine phosphatase, is a crucial tumor suppressor and its activity is tightly regulated. One of its key regulators is Protein Phosphatase Methylesterase-1 (PME-1). This guide provides a comprehensive comparison of two primary methods for inhibiting PME-1 function: the pharmacological inhibitor Abl127 and genetic knockout of the PPME1 gene.
Mechanism of Action: A Tale of Two Interventions
Both this compound and PME-1 knockout aim to eliminate the function of PME-1, but they achieve this through fundamentally different mechanisms.
PME-1 exerts a dual role in regulating the catalytic subunit of PP2A (PP2Ac). Firstly, it functions as a methylesterase, removing a methyl group from the C-terminal leucine (B10760876) (Leu309) of PP2Ac. This demethylation is a critical post-translational modification that influences the assembly of PP2A holoenzymes with specific regulatory B subunits. Secondly, PME-1 can directly bind to the active site of PP2Ac, leading to its inactivation by displacing essential manganese ions.[1]
Genetic knockout of PME-1 results in the complete abrogation of the PME-1 protein. This leads to a loss of both its methylesterase activity and its direct inhibitory binding to PP2Ac. However, the consequences of PME-1 knockout are complex. While it was initially hypothesized that the loss of the PME-1 inhibitor would lead to increased PP2A activity, studies in PME-1 knockout mouse embryonic fibroblasts (MEFs) have shown a paradoxical decrease in overall PP2A activity.[2] This is attributed to the destabilization and subsequent ubiquitin/proteasome-mediated degradation of PP2Ac in the absence of PME-1, which appears to have a protective role for the catalytic subunit.[2] Furthermore, PME-1 gene disruption in mice leads to perinatal lethality, limiting its utility for in vivo studies in adult animals.[3][4]
This compound , on the other hand, is a potent and selective small molecule inhibitor of PME-1.[5] It acts as a covalent inhibitor, selectively targeting the methylesterase activity of PME-1.[5][6] This targeted inhibition prevents the demethylation of PP2Ac, thereby promoting the formation of specific PP2A holoenzymes. Unlike genetic knockout, this compound does not eliminate the PME-1 protein itself, which may circumvent the issue of PP2Ac destabilization observed in knockout models.[2]
Head-to-Head Comparison: this compound vs. PME-1 Knockout
| Feature | This compound (Pharmacological Inhibition) | PME-1 Genetic Knockout |
| Target | Selectively inhibits PME-1 methylesterase activity | Complete ablation of the PME-1 protein |
| Mechanism | Covalent modification of PME-1 | Gene deletion |
| Effect on PP2Ac Methylation | Increases PP2Ac methylation by blocking demethylation[5] | Complete loss of demethylated PP2A[3] |
| Effect on PP2A Activity | Can lead to activation of specific PP2A holoenzymes | Paradoxically reduces overall PP2A activity in MEFs due to PP2Ac degradation[2] |
| Effect on PP2Ac Stability | PME-1 protein is still present, potentially preserving PP2Ac stability | Leads to decreased PP2Ac protein levels and a shortened half-life[2] |
| Reversibility | Irreversible covalent inhibitor | Permanent genetic modification |
| Temporal Control | Acute and dose-dependent inhibition | Constitutive loss of function |
| In Vivo Applicability | Can be administered to adult animals to study acute effects[4] | Results in perinatal lethality in mice, limiting studies in adults[3][4][7] |
| Off-Target Effects | Highly selective for PME-1 among serine hydrolases[5][8] | Potential for developmental compensations or unforeseen consequences of complete protein loss |
Experimental Data Summary
| Parameter | This compound | Reference |
| IC50 for PME-1 (in MDA-MB-231 cells) | 11.1 nM | [5] |
| IC50 for PME-1 (in HEK 293T cells) | 6.4 nM | [8] |
| Effect on Demethylated PP2A (MDA-MB-231 cells, 500 nM, 1h) | Significant reduction | [5] |
| Effect on Demethylated PP2A (HEK 293T cells, 500 nM, 1h) | Significant reduction | [5] |
| In Vivo Effect (Mice, 50 mg/kg) | Complete inactivation of brain PME-1 and ~35% reduction in demethylated PP2A | [4] |
| Parameter | PME-1 Knockout | Reference |
| PP2A Activity (in MEFs) | Lower than wild-type MEFs | [2] |
| PP2Ac Protein Levels (in MEFs) | Reduced by about 60% | [2] |
| Phenotype (in mice) | Perinatal lethality | [3] |
| Cell Proliferation (in MEFs) | Reduced compared to wild-type MEFs | [2] |
Signaling Pathways and Experimental Workflows
To visualize the distinct consequences of this compound and PME-1 knockout, the following diagrams illustrate the key molecular interactions and a typical experimental workflow for their comparison.
Caption: Figure 1: Regulation of PP2A by PME-1 and points of intervention.
Caption: Figure 2: Experimental workflow for comparing this compound and PME-1 knockout.
Detailed Experimental Protocols
1. Western Blot Analysis of PP2A Methylation and Substrate Phosphorylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total PP2Ac, demethylated PP2Ac (anti-PP2A C-terminus, demethylated), and phosphorylated forms of PP2A substrates (e.g., p-ERK, p-Akt).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. PP2A Activity Assay
-
Immunoprecipitation: PP2A is immunoprecipitated from cell lysates using an anti-PP2A antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Phosphate (B84403) Detection: The amount of free phosphate released is quantified using a colorimetric assay (e.g., Malachite Green Phosphate Assay).
-
Data Analysis: PP2A activity is calculated by subtracting the background phosphate levels (from a reaction with no substrate) from the sample readings.
3. Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control.
-
MTT Incubation: After the desired treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Conclusion: Choosing the Right Tool for the Job
This compound and PME-1 genetic knockout are both powerful tools for studying the role of PME-1 in cellular processes. However, they are not interchangeable.
PME-1 genetic knockout provides a model for the complete, chronic absence of the PME-1 protein. This is invaluable for understanding the developmental and long-term physiological roles of PME-1. However, the perinatal lethality in mice and the confounding effect on PP2Ac stability can complicate the interpretation of results, particularly when the primary goal is to study the consequences of increased PP2A methylation.
This compound offers a more nuanced and temporally controlled approach. As a selective inhibitor of PME-1's methylesterase activity, it allows for the acute and dose-dependent modulation of PP2A methylation in a wide range of cellular and in vivo models, without the complicating factor of PP2Ac degradation. This makes this compound an ideal tool for dissecting the specific signaling consequences of PP2A methylation and for exploring the therapeutic potential of PME-1 inhibition in diseases like cancer and neurodegenerative disorders.
References
- 1. Structural mechanism of demethylation and inactivation of protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the PME-1 gene causes loss of demethylated PP2A and perinatal lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of PME-1 Probes: A Comparative Analysis of Abl127 and ML136
For researchers navigating the complex landscape of serine hydrolase inhibitors, the selection of a potent and selective probe is paramount. This guide provides a comprehensive comparative analysis of two prominent Protein Methylesterase-1 (PME-1) inhibitors, Abl127 (also known as ML174) and ML136. By examining their performance, mechanism of action, and the experimental data supporting their efficacy, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific research needs.
Protein Methylesterase-1 (PME-1) is a key serine hydrolase that plays a critical role in cellular signaling by regulating the activity of the major tumor suppressor, Protein Phosphatase 2A (PP2A). PME-1 catalyzes the demethylation of the PP2A catalytic subunit, leading to its inactivation and subsequently promoting signaling through pro-proliferative pathways such as the ERK and Akt pathways.[1][2] Given its role in cancer and other diseases, the development of potent and selective inhibitors for PME-1 is of significant interest for both basic research and therapeutic development.
Performance and Potency: A Quantitative Comparison
This compound and ML136 have both been identified as effective and selective inhibitors of PME-1. However, quantitative analysis of their inhibitory activity reveals a significant difference in potency. The half-maximal inhibitory concentration (IC50) values, a key measure of an inhibitor's potency, have been determined for both compounds through competitive activity-based protein profiling (ABPP).
| Probe | Chemical Scaffold | Target | IC50 | Cell Lines | Citation |
| This compound (ML174) | Aza-β-lactam | PME-1 | 6.4 nM | HEK 293T | [3] |
| PME-1 | 11.1 nM | MDA-MB-231 | [3] | ||
| ML136 | Sulfonyl Acrylonitrile | PME-1 | 500 nM (0.5 µM) | Mouse brain soluble lysates | [4] |
As the data indicates, this compound exhibits significantly higher potency, with IC50 values in the low nanomolar range, making it approximately 50 to 80 times more potent than ML136, depending on the cell line. This substantial difference in potency suggests that this compound can be used at much lower concentrations to achieve effective inhibition of PME-1, which can be advantageous in minimizing potential off-target effects.
Mechanism of Action and Selectivity
Both this compound and ML136 are classified as irreversible, covalent inhibitors of PME-1.[4] They achieve their inhibitory effect by forming a stable covalent bond with a key serine residue within the active site of the enzyme, thereby permanently inactivating it. This mechanism of action is a hallmark of many activity-based probes.
The selectivity of these probes for PME-1 over other serine hydrolases is a critical factor for their utility in research. Both probes have demonstrated high selectivity. For instance, ML136 was found to be over 40-fold more selective for PME-1 compared to other serine hydrolases.[4] Similarly, competitive ABPP studies with this compound did not reveal any other significant serine hydrolase targets at concentrations well above its IC50 for PME-1.[5]
Experimental Methodologies
The primary experimental technique used to characterize and compare this compound and ML136 is competitive activity-based protein profiling (ABPP) . This powerful chemoproteomic method allows for the assessment of enzyme activity directly within a complex biological sample, such as a cell lysate.
Principle of Competitive ABPP
Competitive ABPP involves the use of a broad-spectrum activity-based probe that covalently labels a large family of enzymes (in this case, serine hydrolases). The experiment is designed to measure the ability of a test inhibitor (like this compound or ML136) to compete with the labeling of the target enzyme by the broad-spectrum probe. A reduction in the labeling of the target enzyme in the presence of the inhibitor indicates that the inhibitor is binding to and blocking the active site of that enzyme.
Detailed Protocol for In-Gel Competitive ABPP
-
Proteome Preparation: Cellular or tissue proteomes are prepared by homogenization in a suitable buffer (e.g., Tris or PBS) and subsequent centrifugation to isolate the soluble protein fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (this compound or ML136) or a vehicle control (e.g., DMSO) for a defined period (typically 30-60 minutes) at a specific temperature (e.g., 37°C).
-
Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, typically tagged with a reporter molecule such as a fluorophore (e.g., FP-Rhodamine), is added to the proteome and incubated for a specific time to allow for covalent labeling of active serine hydrolases.
-
SDS-PAGE and In-Gel Fluorescence Scanning: The reaction is quenched, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the band corresponding to PME-1 is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates inhibition of PME-1. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context in which these probes operate, the following diagrams illustrate the PME-1 signaling pathway and the experimental workflow for their comparison.
Caption: PME-1 signaling pathway illustrating its role in inactivating the PP2A tumor suppressor.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
Conclusion
Both this compound and ML136 are valuable tools for studying the function of PME-1. They are both potent, selective, and act through a covalent mechanism of inhibition. However, for researchers seeking the highest potency, This compound (ML174) is the superior choice , exhibiting an IC50 in the low nanomolar range, which is significantly more potent than ML136. This higher potency allows for its use at lower concentrations, potentially reducing off-target effects and providing a more precise tool for interrogating PME-1's role in cellular processes. The choice between these two probes will ultimately depend on the specific requirements of the experiment, including the desired level of potency and the experimental system being used. This guide provides the foundational data to aid in that critical decision.
References
- 1. Regulation of protein phosphatase 2A (PP2A) tumor suppressor function by PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Downstream Effects of Abl127 on PP2A Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abl127, a novel modulator of Protein Phosphatase 2A (PP2A) signaling, with other established alternatives. By objectively presenting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document serves as a valuable resource for validating the downstream effects of this compound and understanding its potential in therapeutic development.
Introduction to PP2A Signaling and its Modulation
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] Dysregulation of PP2A activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Molecules that can modulate PP2A activity are of significant interest in drug discovery.
This compound is an indirect activator of PP2A. It functions by inhibiting Protein Phosphatase Methylesterase 1 (PME-1), an enzyme that demethylates and inactivates the catalytic subunit of PP2A (PP2Ac).[3] By inhibiting PME-1, this compound increases the pool of methylated and active PP2A, thereby promoting the dephosphorylation of its downstream targets.
This guide compares the effects of this compound with well-characterized PP2A modulators:
-
Okadaic Acid: A potent and well-studied inhibitor of PP2A.[3][4]
-
LB-100: A clinical-stage small molecule inhibitor of PP2A.[5][6]
-
Perphenazine: An antipsychotic drug identified as a direct activator of PP2A.[1][7]
-
Small Molecule Activators of PP2A (SMAPs): A class of compounds that allosterically activate PP2A.
Comparative Analysis of PP2A Modulators
The following tables summarize the key characteristics and downstream effects of this compound and its comparators.
Table 1: Potency of PP2A Modulators
| Compound | Target | Mechanism of Action | IC50 / EC50 | Cell Lines Tested |
| This compound | PME-1 | Inhibition of PME-1, leading to indirect PP2A activation | IC50: 4.2 nM (MDA-MB-231), 6.4 nM (HEK293T)[8][9] | MDA-MB-231, HEK293T[8] |
| Okadaic Acid | PP2A | Direct Inhibition | IC50: ~0.1 - 0.3 nM[3][4] | Various |
| LB-100 | PP2A | Direct Inhibition | IC50: 0.85 µM (BxPc-3), 3.87 µM (Panc-1)[6] | BxPc-3, Panc-1[6] |
| Perphenazine | PP2A Aα subunit | Direct Allosteric Activation | Not typically measured by EC50; activity confirmed by downstream effects[1][7] | T-ALL cell lines[7] |
| SMAPs | PP2A Aα subunit | Direct Allosteric Activation | Not typically measured by EC50; activity confirmed by downstream effects | Prostate cancer cell lines[10] |
Table 2: Downstream Effects on Key Signaling Pathways
| Compound | Effect on p-ERK | Effect on p-AKT | Effect on p-Bcl-2 |
| This compound | Data not available | Data not available | Data not available |
| Okadaic Acid | Increased phosphorylation[4][11] | Increased phosphorylation | Increased phosphorylation[5][8] |
| LB-100 | Increased phosphorylation | Increased phosphorylation[5] | No direct quantitative data found |
| Perphenazine | Decreased phosphorylation[11] | Decreased phosphorylation[11] | No direct quantitative data found |
| SMAPs | Decreased phosphorylation | Decreased phosphorylation | No direct quantitative data found |
Note: Quantitative data for the fold change in phosphorylation for all compounds on all specified targets is not consistently available in the public domain, highlighting a need for direct head-to-head comparative studies.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: PP2A signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for validating downstream effects.
Experimental Protocols
Immunoprecipitation-PP2A Activity Assay
This assay measures the enzymatic activity of PP2A after immunoprecipitation from cell lysates.
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Incubate a specific antibody against the PP2A catalytic subunit (PP2Ac) with protein A/G agarose (B213101) beads.
-
Add an equal amount of protein lysate to the antibody-bead complexes and incubate overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate (B84403) released using a Malachite Green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate PP2A activity relative to the total amount of immunoprecipitated PP2A protein.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to detect and quantify the phosphorylation status of specific proteins.
-
Sample Preparation:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (p-ERK, p-AKT, p-Bcl-2) and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the relative change in phosphorylation.
-
Conclusion
This compound represents a promising approach to activating the tumor-suppressive functions of PP2A through a novel, indirect mechanism. While direct quantitative comparisons of its downstream effects on key signaling nodes like p-ERK, p-AKT, and p-Bcl-2 relative to other established PP2A modulators are not yet fully available in published literature, the provided data and protocols offer a solid framework for researchers to conduct such validation studies. The continued investigation of this compound's impact on these critical pathways will be essential in elucidating its full therapeutic potential.
References
- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Bcl-2 and Bax was related to hyperphosphorylation of tau and neuronal death induced by okadaic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic acid mimics multiple changes in early protein phosphorylation and gene expression induced by tumor necrosis factor or interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of Bcl-2 by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Perphenazine exerts antitumor effects on HUT78 cells through Akt dephosphorylation by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PME-1 Inhibitor Abl127: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results and the potential for therapeutic development. This guide provides a comprehensive comparison of control experiments to validate the cellular specificity of Abl127, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), with the alternative PME-1 inhibitor, AMZ30.
PME-1 is a key enzyme that demethylates and inactivates the catalytic subunit of Protein Phosphatase 2A (PP2A), a major tumor suppressor. Inhibition of PME-1 by molecules like this compound can restore PP2A activity, thereby impacting downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and Akt pathways. This guide outlines essential experimental protocols, presents comparative data, and provides visual workflows to rigorously assess the on-target and off-target effects of this compound in a cellular context.
Comparative Analysis of PME-1 Inhibitors
A direct comparison of this compound and the alternative PME-1 inhibitor AMZ30 is crucial for contextualizing its potency and selectivity. The following table summarizes key inhibitory concentrations.
| Inhibitor | Target | IC50 (Cell Lysates) | IC50 (Intact Cells) | Key Selectivity Notes |
| This compound | PME-1 | ~6.4 nM (HEK293T) | 11.1 nM (MDA-MB-231) | Highly selective over other serine hydrolases. |
| AMZ30 | PME-1 | 600 nM (human cell lysates) | 3.5 µM (HEK293T) | Shows >100-fold selectivity for PME-1 over other serine hydrolases. |
Key Control Experiments for Specificity Validation
To confidently attribute cellular effects to the inhibition of PME-1 by this compound, a series of control experiments are essential. These can be broadly categorized into target engagement, downstream signaling analysis, and off-target profiling.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA for PME-1
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T, MDA-MB-231) to 80-90% confluency. Treat cells with this compound (e.g., 1 µM), AMZ30 (e.g., 10 µM), and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for PME-1.
-
Data Analysis: Quantify the band intensities and plot the normalized soluble PME-1 fraction against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement.
Expected CETSA Data (Illustrative)
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52°C | - |
| This compound (1 µM) | 58°C | +6°C |
| AMZ30 (10 µM) | 56°C | +4°C |
Note: The above data is illustrative. Actual thermal shifts need to be determined experimentally.
dot
Caption: Workflow for validating the cellular specificity of this compound.
Analysis of Downstream Signaling
Inhibition of PME-1 is expected to increase the active, methylated form of PP2A, leading to decreased phosphorylation of its downstream targets, including key components of the MAPK/ERK and Akt signaling pathways.[1][2]
Experimental Protocol: Western Blot for PP2A Methylation and Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound, AMZ30, and a vehicle control for a specified time (e.g., 1-24 hours). Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
For PP2A Methylation: Run duplicate samples on an SDS-PAGE gel. One set of samples should be treated with sodium hydroxide (B78521) to demethylate PP2A, serving as a control for the demethylated-PP2A antibody.[3] Probe the membrane with an antibody specific for the C-terminal demethylated PP2A and an antibody for total PP2A.
-
For Downstream Signaling: Probe membranes with antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
-
Data Analysis: Quantify the band intensities. For PP2A methylation, a decrease in the demethylated form relative to total PP2A indicates PME-1 inhibition. For downstream signaling, a decrease in the ratio of phosphorylated to total protein for ERK and Akt demonstrates the functional consequence of PME-1 inhibition.
Quantitative Analysis of PP2A Demethylation by this compound
| Cell Line | Treatment | % Reduction in Demethylated PP2A |
| MDA-MB-231 | This compound (500 nM, 1h) | ~35% |
| HEK293T | This compound (500 nM, 1h) | ~80% |
Off-Target Profiling
To ensure that the observed cellular effects are not due to interactions with other proteins, a broad, unbiased screen of potential off-targets is necessary. Activity-based protein profiling (ABPP) is a powerful chemical proteomic method for this purpose, especially for enzyme classes with conserved active sites, such as serine hydrolases.[4]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare soluble proteomes from cells or tissues of interest.
-
Inhibitor Treatment: Treat the proteomes with this compound, AMZ30, and a vehicle control at a high concentration (e.g., 10 µM) to maximize the chance of detecting off-target interactions.
-
Probe Labeling: Add a broad-spectrum, active-site-directed probe (e.g., a fluorophosphonate probe for serine hydrolases) to the treated proteomes.
-
Analysis:
-
Gel-Based ABPP: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in fluorescence for a particular protein band in the inhibitor-treated lane indicates a potential off-target.
-
MS-Based ABPP: For a more comprehensive and quantitative analysis, use a biotinylated probe to enrich for labeled proteins, followed by mass spectrometry to identify and quantify the proteins that show reduced probe labeling in the presence of the inhibitor.
-
Comparative Off-Target Profile (Illustrative Example based on FAAH Inhibitors)
| Protein Target | This compound (10 µM) % Inhibition | AMZ30 (10 µM) % Inhibition |
| PME-1 (On-Target) | >99% | >95% |
| Serine Hydrolase X | <10% | <15% |
| Serine Hydrolase Y | <5% | <10% |
| Serine Hydrolase Z | Not Detected | Not Detected |
Note: This data is illustrative. A comprehensive ABPP study is required to definitively determine the off-target profiles of this compound and AMZ30.
Signaling Pathway Diagram
The following diagram illustrates the central role of PME-1 in regulating the PP2A and downstream MAPK/ERK signaling pathways.
dot
Caption: PME-1 regulates PP2A activity and downstream signaling.
Conclusion
Validating the specificity of a chemical probe like this compound is a multi-faceted process that requires orthogonal experimental approaches. By combining direct target engagement assays like CETSA with functional readouts of downstream signaling and comprehensive off-target profiling, researchers can build a robust body of evidence to support the claim of inhibitor specificity. This comparative guide provides a framework for designing and interpreting these critical control experiments, ultimately leading to more reliable and translatable scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Abl127: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Abl127, a selective and covalent inhibitor of protein methylesterase 1 (PME-1).
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of hazardous laboratory chemicals. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.35 g/mol |
| IC₅₀ (HEK293T cells) | 6.4 nM |
| IC₅₀ (MDA-MB-231 cells) | 4.2 nM |
| CAS Number | 1073529-41-5 |
| Storage Temperature | -20°C (1 month), -80°C (6 months) |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol for the Disposal of this compound Waste:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The label should include "Hazardous Waste," the chemical name "this compound," and the relevant hazard pictograms.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent mixing and potential chemical reactions.
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and any contaminated labware (e.g., pipette tips, weighing boats) in the designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. If the solvent is flammable, the container must be appropriate for flammable liquid waste.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
For liquid spills, absorb the material using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated absorbent and cleaning materials into the designated this compound hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Ensure the hazardous waste container is securely sealed.
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling Abl127
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling of Abl127, a selective and covalent inhibitor of protein methylesterase 1 (PME-1). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Chemical Identification and Properties
| Property | Value |
| IUPAC Name | dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate[1][2] |
| Synonyms | ABL 127, ABL-127[1][2] |
| CAS Number | 1073529-41-5[3][4] |
| Molecular Formula | C17H20N2O5[2][4] |
| Molecular Weight | 332.4 g/mol [4] |
| Purity | ≥98%[5] |
| Formulation | A solution in ethanol[4][5] |
Inhibitory Activity
| Target | Cell Line | IC50 |
| PME-1 | HEK293T | 6.4 nM[3] |
| PME-1 | MDA-MB-231 | 4.2 nM[3][4] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Standard | Purpose |
| Eye Protection | ANSI Z87.1 certified | Safety glasses with side shields or goggles to prevent eye contact. |
| Hand Protection | Nitrile or other compatible gloves | To prevent skin contact. Gloves should be inspected prior to use and disposed of properly. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.
-
Do not allow the material to be released into the environment without proper governmental permits.
Experimental Protocols
Cell Proliferation Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell lines[4].
-
Cell Seeding: Plate Ishikawa cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 50 nM) or a vehicle control (DMSO)[4].
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT or WST-1 assay.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
In-Cell Target Engagement Assay
This protocol outlines a method to confirm the selective inactivation of PME-1 by this compound within a cellular context[6].
-
Cell Culture and Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.61–10,000 nM) for 1 hour[6].
-
Lysis: Harvest and lyse the cells to obtain the soluble proteomes.
-
Competitive Activity-Based Protein Profiling (ABPP):
-
Incubate the proteomes with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh).
-
This probe will label active serine hydrolases. Pre-incubation with this compound will block the probe from binding to PME-1.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using a fluorescence scanner.
-
A decrease in the fluorescence signal corresponding to the molecular weight of PME-1 indicates target engagement by this compound.
-
The IC50 value can be determined by quantifying the signal intensity at different this compound concentrations[6].
-
Visualizations
Logical Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the biological effects of this compound.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound on the PME-1/PP2A signaling axis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C17H20N2O5 | CID 24856225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ABL 127 - Biochemicals - CAT N°: 10833 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
